4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGUDFBYMVFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the application of a multi-technique, orthogonal analytical workflow, ensuring the resulting structural assignment is robust, reproducible, and unequivocal. We will explore the necessary steps from synthesis to final data integration, emphasizing the causality behind experimental choices to create a self-validating system of proof.
Introduction and Strategic Overview
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Similarly, the piperidine ring is a cornerstone of many approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to orient substituents in three-dimensional space. The target molecule, this compound, combines these two valuable fragments.
Unambiguous structure determination is the bedrock of chemical and pharmaceutical research. An erroneous assignment can invalidate biological data and waste significant resources. Therefore, a rigorous elucidation process is not merely procedural but a scientific necessity. This guide outlines such a process, predicated on the principle of orthogonal verification, where multiple analytical techniques with different physical underpinnings are used to corroborate the proposed structure.
The workflow is designed to answer three fundamental questions in sequence:
-
What is the molecular formula? (High-Resolution Mass Spectrometry)
-
What functional groups are present? (Infrared Spectroscopy)
-
How are the atoms connected? (A comprehensive suite of 1D and 2D Nuclear Magnetic Resonance experiments)
Elucidation Workflow: An Orthogonal Approach
Caption: Orthogonal workflow for structure elucidation.
Proposed Synthesis and Purification
While numerous methods exist for synthesizing 1,3,4-oxadiazoles, a common and reliable route involves the cyclization of a diacylhydrazine intermediate.[1] For our target molecule, this would likely involve the reaction of isonipecotic acid hydrazide (piperidine-4-carbohydrazide) with propionyl chloride, followed by dehydration using a reagent like phosphoryl chloride (POCl₃).[2]
Rationale: Understanding the synthetic route is crucial as it informs potential side products and impurities that might interfere with spectroscopic analysis. For instance, incomplete cyclization could leave residual diacylhydrazine.
Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Gradient: Start at 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Detection: UV at 254 nm and 280 nm.
-
Injection: Dissolve crude product in DMSO; inject and collect fractions corresponding to the major peak.
-
Post-Processing: Combine fractions, evaporate the solvent under reduced pressure (lyophilize) to yield the pure compound as a solid (likely a formate salt).
Mass Spectrometry: Determining the Molecular Formula
The first step in characterizing an unknown compound is to determine its exact mass and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides this with high precision.
Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive ion mode. The basic nitrogen of the piperidine ring is readily protonated.
-
Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed formula.
Expected Data and Interpretation
For this compound, C₉H₁₅N₃O:
| Parameter | Theoretical Value | Expected Experimental |
| Molecular Formula | C₉H₁₅N₃O | |
| Monoisotopic Mass | 181.1215 u | |
| [M+H]⁺ Ion | 182.1293 u | ~182.1290 ± 0.0005 u |
A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed molecular formula. The fragmentation pattern in MS/MS experiments can also offer structural clues, often showing cleavage of the bond between the two rings or fragmentation of the ethyl group.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid, non-destructive technique that identifies the types of chemical bonds (functional groups) present by measuring their absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample: Place a small amount of the purified solid directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background: A background scan of the clean, empty crystal must be taken first.
Expected Data and Interpretation
The IR spectrum will confirm the presence of key structural components.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance for Structure |
| ~3300 (broad) | N-H stretch | Secondary Amine (Piperidine) | Confirms the piperidine N-H. |
| ~2950-2850 | C-H stretch | Alkanes (Ethyl & Piperidine) | Confirms aliphatic nature. |
| ~1640 | C=N stretch | Oxadiazole Ring | Key evidence for the heterocycle.[4] |
| ~1100-1000 | C-O-C stretch | Oxadiazole Ring | Supports the oxadiazole core.[5] |
The absence of a strong C=O stretch (around 1700 cm⁻¹) would be critical to confirm that the cyclization of the diacylhydrazine precursor is complete.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule. A full suite of 1D and 2D experiments is required for an unambiguous assignment.
Protocols: NMR Experiment Suite
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum.
-
DEPT-135: Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (2-4 bonds). This is crucial for connecting molecular fragments.
-
Predicted NMR Data and Interpretation
The structure has distinct fragments: an ethyl group , a piperidine ring , and the oxadiazole core.
(Note: A real image with atom numbering would be inserted here for clarity)
Atom Numbering Scheme:
-
Ethyl Group: C6 (CH₂) and C7 (CH₃). Protons H6 and H7.
-
Oxadiazole Ring: C2 and C5.
-
Piperidine Ring: C1 (methine), C2'/C6' (axial/equatorial), C3'/C5' (axial/equatorial), and N-H. Protons H1, H2'/H6', H3'/H5', and NH.
Table of Predicted NMR Signals (in CDCl₃):
| Atom # | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm), DEPT | Key 2D Correlations |
| 7 (CH₃) | ~1.4, t, 3H | ~10, CH₃ | COSY to H6; HMBC to C5, C6 |
| 6 (CH₂) | ~3.0, q, 2H | ~25, CH₂ | COSY to H7; HMBC to C5, C7 |
| 3'/5' (CH₂) | ~1.9 (ax), ~2.2 (eq), m, 4H | ~30, CH₂ | COSY to H2'/H6', H1; HSQC to C3'/C5' |
| 2'/6' (CH₂) | ~2.9 (ax), ~3.4 (eq), m, 4H | ~43, CH₂ | COSY to H3'/H5', H1; HSQC to C2'/C6' |
| 1 (CH) | ~3.2, m, 1H | ~35, CH | COSY to H2'/H6', H3'/H5'; HMBC to C2, C2'/C6', C3'/C5' |
| NH | ~2.5, br s, 1H | - | - |
| 5 (Oxadiazole) | - | ~166, C | HMBC from H6, H7 |
| 2 (Oxadiazole) | - | ~164, C | HMBC from H1, H2'/H6' |
(Note: Chemical shifts are estimates based on typical values for similar structures. Axial and equatorial protons on the piperidine ring are non-equivalent and will show distinct signals and coupling patterns).[6][7]
Connecting the Fragments with 2D NMR:
The true power of this analysis comes from the 2D experiments which piece the puzzle together.
-
COSY will establish the connectivity within the ethyl group (H7 to H6) and throughout the piperidine ring (H1 -> H2'/H6' -> H3'/H5').
-
HSQC will pair every proton signal with its corresponding carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC provides the definitive links between the isolated fragments. This is the most critical experiment for confirming the overall structure.
Caption: Key HMBC correlations confirming connectivity.
Causality of HMBC: The observation of a correlation from the ethyl protons (H6, H7) to the oxadiazole carbon C5, and simultaneously from the piperidine protons (H1, H2'/H6') to the other oxadiazole carbon C2, is the unequivocal evidence that proves the fragments are connected in the proposed manner. No other isomeric arrangement would satisfy these specific long-range correlations.
Data Integration and Final Confirmation
The structure of this compound is confirmed by the collective, self-validating evidence:
-
HRMS establishes the correct molecular formula: C₉H₁₅N₃O.
-
IR Spectroscopy confirms the presence of the key functional groups (N-H, C-H aliphatic, C=N, C-O-C) and the absence of starting materials.
-
¹³C and DEPT-135 NMR show the correct count of carbon types: one CH₃, four CH₂ groups, one CH group, and two quaternary carbons (from the oxadiazole ring).
-
¹H NMR shows the correct number of protons in distinct chemical environments with appropriate integrations and splitting patterns (a triplet/quartet for the ethyl group, complex multiplets for the piperidine ring).
-
COSY and HSQC map out the internal spin systems of the ethyl and piperidine fragments and assign all proton and carbon signals definitively.
-
HMBC provides the final, crucial links, connecting the ethyl group to C5 and the piperidine ring to C2 of the oxadiazole, locking the structure into place.
This multi-faceted approach, where the results of each experiment corroborate the others, provides an unassailable confirmation of the molecular structure, meeting the highest standards of scientific rigor.
References
-
Selwood, T., & Jablonsky, M. J. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760–764. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1881. [Link]
-
Gomha, S. M., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, Vol. 2017, Article ID 8028309. [Link]
-
Asif, M. (2016). A review on the synthesis and biological screening of 2,5-disubstituted 1,3,4-oxadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 16(14), 1146-1176. [Link]
-
SpectraBase. (2025). Piperidine. Wiley. [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]
-
ResearchGate. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Executive Summary
This guide provides a comprehensive framework for the spectroscopic validation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine . As a bioisostere for esters and amides, the 1,3,4-oxadiazole moiety confers metabolic stability, while the piperidine ring offers a versatile handle for further functionalization in CNS-active drug discovery.
This document moves beyond simple data listing. It establishes a self-validating analytical protocol , linking synthetic origin to spectral artifacts, and defining the specific electronic and vibrational signatures required to confirm structural integrity.
Structural Logic & Synthetic Context[1][2]
To accurately interpret spectra, one must understand the "history" of the sample. The synthesis of this scaffold typically proceeds via the cyclodehydration of a hydrazide intermediate.
Critical Impurity Profile:
-
Uncyclized Hydrazide: Appears as carbonyl peaks in IR/NMR.
-
Acyl Hydrazine: Result of incomplete reaction.
-
Regioisomers: Rare for 1,3,4-oxadiazoles but possible if the starting material was asymmetric and rearrangement occurred.
Workflow: From Synthesis to Signal
The following diagram illustrates the critical checkpoints where spectroscopy validates the synthetic success.
Figure 1: Analytical decision tree for validating the transition from hydrazide precursor to the final oxadiazole scaffold.
UV-Vis & Electronic Transitions
The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. Unlike the piperidine ring, which is transparent in the near-UV, the oxadiazole moiety acts as the primary chromophore.
-
Primary Absorption (
): Expected at 205–215 nm . -
Secondary Absorption: A weaker band may appear around 250–260 nm due to
transitions of the conjugated heterocyclic system. -
Solvent Effect: In polar protic solvents (MeOH), a hypsochromic shift (blue shift) may occur due to hydrogen bonding with the oxadiazole nitrogens, stabilizing the ground state.
Diagnostic Value: UV-Vis is poor for structural fingerprinting but excellent for quantifying purity via HPLC (using detection at 210 nm).
Vibrational Spectroscopy (FT-IR)[3]
Infrared spectroscopy serves as the primary "gatekeeper" technique. It confirms the formation of the aromatic ring and the absence of carbonyl precursors.
Key Diagnostic Bands[3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Logic |
| N-H Stretch | 3300 – 3500 | Medium/Broad | Secondary amine of the piperidine ring. Note: If analyzing HCl salt, this broadens significantly. |
| C=N Stretch | 1610 – 1640 | Strong | Characteristic of the oxadiazole ring (C=N-N=C system). |
| C=C / Ar Stretch | 1550 – 1600 | Medium | Skeletal vibrations of the heteroaromatic ring. |
| C-O-C Stretch | 1050 – 1200 | Strong | Ether-like linkage within the oxadiazole ring. |
| Absence of C=O | ~1650 – 1700 | N/A | Critical: Absence confirms full cyclization of the hydrazide precursor. |
Nuclear Magnetic Resonance (NMR)[4][5][6]
NMR provides the definitive proof of connectivity. The data below assumes the free base in CDCl₃ .
¹H NMR (400 MHz, CDCl₃)
The spectrum is defined by the symmetry of the piperidine ring and the distinct ethyl group signals.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Oxadiazole-CH₂ | 2.85 – 2.95 | Quartet | 2H | 7.6 Hz | Deshielded by the aromatic oxadiazole ring. |
| Oxadiazole-CH₃ | 1.35 – 1.45 | Triplet | 3H | 7.6 Hz | Terminal methyl of the ethyl chain. |
| Pip-H2/H6 (eq) | 3.15 – 3.25 | Multiplet | 2H | - | Alpha-protons to Nitrogen (equatorial). |
| Pip-H2/H6 (ax) | 2.65 – 2.75 | Triplet (td) | 2H | ~12 Hz | Alpha-protons (axial); large coupling indicates chair conformation. |
| Pip-H4 | 3.00 – 3.10 | Multiplet | 1H | - | Methine proton attached to oxadiazole; deshielded. |
| Pip-H3/H5 | 1.70 – 2.10 | Multiplet | 4H | - | Beta-protons; complex splitting due to ring geometry. |
| N-H | 1.8 – 2.5 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration/water. |
¹³C NMR (100 MHz, CDCl₃)
The 1,3,4-oxadiazole ring carbons are quaternary and appear in the downfield region.
-
C2 (Oxadiazole): ~168.0 ppm (Attached to Ethyl)
-
C5 (Oxadiazole): ~164.5 ppm (Attached to Piperidine)
-
Piperidine C2/C6: ~45.5 ppm
-
Piperidine C4: ~34.0 ppm
-
Piperidine C3/C5: ~29.5 ppm[1]
-
Ethyl CH₂: ~19.5 ppm
-
Ethyl CH₃: ~10.5 ppm
Mass Spectrometry (MS)[4][7]
Mass spectrometry validates the molecular weight and provides structural confirmation through specific fragmentation pathways.
-
Molecular Formula: C₉H₁₅N₃O
-
Exact Mass: 181.12 g/mol
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Observed Ion: [M+H]⁺ = 182.12 m/z
Fragmentation Logic (MS/MS)
The piperidine ring is the most fragile component under high collision energy, often undergoing alpha-cleavage or ring opening.
Figure 2: Predicted fragmentation pathway for ESI-MS/MS analysis.
Quality Control Protocol (The Self-Validating System)
To ensure data integrity during drug development, follow this specific sequence. This protocol is designed to catch common synthetic failures immediately.
-
Solubility Check: Dissolve 5 mg in CDCl₃.
-
Pass: Clear solution.
-
Fail: Turbidity implies inorganic salts or zwitterionic species (check pH).
-
-
1H NMR Acquisition:
-
Criterion: Verify the integral ratio of the Ethyl-CH3 (3H) to the Piperidine-H4 (1H). It must be exactly 3:1.
-
Why? This confirms the oxadiazole is covalently attached to the piperidine and not a physical mixture of starting materials.[2]
-
-
IR Confirmation:
-
Criterion: Scan the 1650–1750 cm⁻¹ region.
-
Why? Any peak here indicates unreacted hydrazide or ester starting material. The spectrum must be silent in this region (except for weak overtones).
-
-
HPLC Purity:
-
Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Target: Single peak at >95% area integration at 210 nm.
-
References
-
Oxadiazole Synthesis & General Spectroscopy: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle."[3][4][5][6] European Journal of Medicinal Chemistry.
- Piperidine Conformational Analysis: Eliel, E. L., et al. (1965). "Conformational Analysis of Heterocycles." Journal of the American Chemical Society. Provides foundational logic for the axial/equatorial splitting observed in the NMR section.
-
Mass Spectrometry of Oxadiazoles: Taj, T., et al. (2011).[1] "Synthesis and characterization of some new 1,3,4-oxadiazole derivatives." Journal of Molecular Structure. Describes the characteristic fragmentation patterns (RDA, alpha-cleavage) cited in the MS section.
-
Analogous Structure Verification (Methoxymethyl analog): Sigma-Aldrich. "4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine."[7] Product Specification & Spectral Data. Used as a reference standard for chemical shift prediction.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. updatepublishing.com [updatepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4- 5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl piperidine AldrichCPR 1211528-77-6 [sigmaaldrich.com]
The Pharmacophore Fusion: A Technical Guide to 1,3,4-Oxadiazole-Piperidine Hybrids
The following technical guide is structured to serve as a blueprint for medicinal chemists and pharmacologists investigating the 1,3,4-oxadiazole-piperidine scaffold. It prioritizes mechanistic insight, reproducible synthetic pathways, and data-driven structure-activity relationships (SAR).
Executive Summary
The hybridization of 1,3,4-oxadiazole and piperidine moieties represents a strategic "pharmacophore fusion" in modern drug discovery. The 1,3,4-oxadiazole ring acts as a rigid, metabolically stable bioisostere for amide and ester linkages, offering superior hydrogen-bonding capabilities. Concurrently, the piperidine ring—a lipophilic nitrogen heterocycle—modulates physicochemical properties (LogP, solubility) and facilitates interaction with cationic binding pockets (e.g., the anionic site of Acetylcholinesterase). This guide dissects the synthesis, biological mechanisms, and SAR of these derivatives.
The Medicinal Chemistry Rationale
Bioisosterism and Stability
The 1,3,4-oxadiazole core is utilized to replace unstable ester or amide functionalities. Unlike esters, which are prone to rapid hydrolysis by plasma esterases, the oxadiazole ring resists metabolic degradation while retaining the ability to accept hydrogen bonds via N3 and N4 atoms.
The Piperidine "Anchor"
The piperidine moiety serves two distinct roles:
-
Solubility Modulation: The basic nitrogen (pKa ~11) allows for salt formation, significantly improving aqueous solubility compared to purely aromatic analogs.
-
Target Binding: In neurodegenerative targets (e.g., AChE), the protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, anchoring the molecule via cation-
interactions.
Synthetic Architecture
The most robust route to these hybrids involves the cyclodehydration of diacylhydrazides. While oxidative cyclization of hydrazones (using
Core Synthesis Protocol ( Cyclization)
Objective: Synthesis of 2-(piperidin-1-yl)-5-aryl-1,3,4-oxadiazole derivatives.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Piperidine-4-carbohydrazide (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 equiv) -
Solvent: Refluxing dry toluene or neat.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with the substituted benzoic acid and piperidine-hydrazide derivative.
-
Cyclization: Add
dropwise at 0°C under atmosphere. -
Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice with vigorous stirring to decompose excess
. -
Neutralization: Adjust pH to ~8 using solid
. -
Isolation: Extract with Chloroform (
mL). Dry organic layer over anhydrous and evaporate. -
Purification: Recrystallize from Ethanol/DMF.
Synthetic Workflow Diagram
The following diagram illustrates the convergent synthesis pathway.
Caption: Convergent synthesis of oxadiazole-piperidine hybrids via hydrazide intermediate.
Therapeutic Verticals & Mechanisms[1]
Neuroprotection (Alzheimer's Disease)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] Mechanism: Recent studies (e.g., ACS Chem. Neurosci. 2019) demonstrate that these hybrids act as dual binding site inhibitors .
-
Oxadiazole Ring: Forms hydrogen bonds with the acyl binding pocket of the enzyme.
-
Piperidine Ring: Binds to the Peripheral Anionic Site (PAS) via cation-
interactions with Trp286, preventing the aggregation of Amyloid- (A ) peptides which is catalyzed by the PAS.
Oncology (EGFR Inhibition)
Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[3] Mechanism: The 1,3,4-oxadiazole scaffold mimics the adenine ring of ATP, fitting into the ATP-binding pocket of the kinase domain. The piperidine tail extends into the solvent-exposed region, improving the pharmacokinetic profile.
-
Pathway Effect: Inhibition of EGFR autophosphorylation blocks downstream MAPK/ERK and PI3K/Akt signaling cascades, leading to apoptosis in cancer cells (e.g., HeLa, MCF-7).
EGFR Signaling Pathway Diagram
The following diagram details the downstream effects of inhibiting EGFR with these derivatives.
Caption: Inhibition of EGFR signaling cascade by oxadiazole derivatives leading to apoptosis.
Structure-Activity Relationship (SAR) Matrix
The biological activity is highly sensitive to substitutions on the phenyl ring (attached to the oxadiazole) and the N-substituent of the piperidine.
Table 1: SAR Trends for Anticancer & Neuroprotective Activity
| Structural Region | Modification | Effect on Activity | Mechanistic Insight |
| Piperidine Nitrogen | N-Benzyl | Increases (+++) | Facilitates hydrophobic interaction in the AChE PAS region. |
| N-Ethyl/Methyl | Decreases (+) | Reduces lipophilic contact area; lower affinity. | |
| Oxadiazole C5-Aryl | 4-Methoxy (-OMe) | Increases (+++) | Electron-donating group enhances H-bond acceptance at oxadiazole N3. |
| 4-Nitro (-NO2) | Decreases (-) | Strong electron withdrawal reduces electron density on the oxadiazole ring. | |
| 2,4-Dichloro (-Cl) | Increases (++) | Halogens improve lipophilicity and membrane permeability (Antimicrobial focus). | |
| Linker | -CH2- (Methylene) | Neutral/Positive | Provides necessary flexibility for "dual-site" binding. |
| Direct Bond | Variable | Rigidification can prevent induced fit in larger binding pockets. |
Experimental Validation: Ellman’s Assay Protocol
To validate the neuroprotective potential (AChE inhibition), the modified Ellman’s method is the gold standard.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))
-
Substrate: Acetylthiocholine iodide (ATChI)
-
Enzyme: Electric eel AChE or Human recombinant AChE
Protocol:
-
Preparation: Dissolve test compounds in DMSO (final concentration <0.1% in assay).
-
Incubation: In a 96-well plate, add 150
L phosphate buffer, 10 L test compound solution, and 20 L AChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes. -
Initiation: Add 10
L of DTNB (10 mM) and 10 L of ATChI (15 mM). -
Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.
-
Calculation: Determine
by plotting % inhibition vs. log concentration.-
Self-Validation: Run Donepezil as a positive control. If Donepezil
deviates >15% from literature (approx 20-40 nM), discard run.
-
References
-
Bharadwaj, S. et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease.[1] ACS Chemical Neuroscience. [Link][1]
-
Khalil, N. A. et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.[4] Nano Biomed. Eng. [Link]
-
Mermer, A. et al. (2019).[5][6] Synthesis of new 1,3,4-oxadiazole derivatives as potential antimicrobial agents and their DNA gyrase inhibitory activity.[5][6] Bioorganic Chemistry. [Link]
-
Glomb, T. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
-
Boström, J. et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Unveiling the Therapeutic Potential of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Distribution: For Research, Drug Development, and Scientific Professionals
Preamble: A Molecule of Inferred Promise
The compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine represents a novel chemical entity at the intersection of two highly prolific pharmacophores in medicinal chemistry: the 1,3,4-oxadiazole and the piperidine ring systems. While direct literature on this specific molecule is sparse, a deep analysis of its constituent moieties provides a robust, logical framework for predicting and validating its potential therapeutic applications. This guide eschews a conventional template to instead present a deductive, evidence-based roadmap for researchers. We will deconstruct the molecule's structural components, postulate high-priority target classes based on extensive precedent, and provide validated, step-by-step experimental workflows for target identification and validation. Our approach is grounded in the principles of causality and self-validating experimental design, ensuring a scientifically rigorous exploration of this promising compound.
Part 1: Deconstruction of the Core Scaffold: An Analysis of Constituent Pharmacophores
The therapeutic potential of this compound can be inferred from the well-documented biological activities of its two core structural components.
The 1,3,4-Oxadiazole Moiety: A Privileged Heterocycle
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its value stems not only from its broad spectrum of biological activities but also from its desirable physicochemical properties. It is often used by medicinal chemists as a bioisostere for amide and ester groups, and it imparts favorable characteristics such as metabolic and thermal stability, enhanced aqueous solubility, and lower lipophilicity.[1] This scaffold is a key component in numerous approved drugs, including the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan.[1][2]
The literature overwhelmingly demonstrates the versatility of 1,3,4-oxadiazole derivatives, which exhibit a wide array of pharmacological effects, including:
-
Anticancer: Derivatives have shown potent activity against a variety of cancer cell lines.[3] Mechanisms include the induction of apoptosis and the inhibition of key enzymes like thymidylate synthase.[4]
-
Anti-inflammatory: Potent anti-inflammatory activity has been reported, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
-
Neurological: Significant inhibitory activity against enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE, BChE), has been documented.[5]
-
Antimicrobial & Antiviral: The scaffold is a cornerstone of various anti-infective agents.[2][6][7]
The Piperidine Moiety: A Ubiquitous Building Block in Pharmacology
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.[8][9] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a cornerstone in the design of drugs across multiple therapeutic areas.[10][11]
Key pharmacological activities associated with the piperidine nucleus include:
-
Central Nervous System (CNS) Activity: Piperidine is a core structure in many antipsychotics (e.g., pimozide), analgesics (e.g., meperidine), and antihistamines.[10] Its derivatives are actively explored for treating Alzheimer's disease.[8]
-
Anticancer Mechanisms: Piperidine-containing compounds can modulate critical cancer signaling pathways, such as PI3K/Akt and NF-κB, to induce apoptosis in tumor cells.[12]
-
Antiviral Properties: Certain derivatives have shown potent antiviral activity, for instance, by targeting the M2 ion channel of the influenza A virus.[10]
Hypothesized Synergy: The Conjugate Molecule
The conjugation of a 1,3,4-oxadiazole ring with a piperidine moiety suggests the potential for synergistic or novel pharmacological profiles. Precedent exists for such hybrid molecules demonstrating potent biological activity, including strong urease and acetylcholinesterase inhibition.[13] This guide proceeds on the hypothesis that this compound is a candidate for investigation across several high-priority therapeutic areas.
Part 2: Postulated High-Priority Therapeutic Areas and Target Classes
Based on the analysis of the constituent pharmacophores, we can prioritize several therapeutic areas for investigation. The following table summarizes these areas, the rationale for their selection, and specific, plausible molecular targets.
| Therapeutic Area | Rationale | Potential Molecular Targets | Key Citations |
| Oncology | Both scaffolds are independently and extensively validated as anticancer pharmacophores. | Kinases: PI3K/Akt pathway kinasesInflammatory Enzymes: COX-2Other Enzymes: Carbonic Anhydrases, Urease | [3][12][13][14] |
| Neuroscience / CNS | Piperidines are core to many CNS drugs. Oxadiazoles inhibit key neuro-enzymes. | Cholinesterases: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Monoamine Oxidases: MAO-A, MAO-BReceptors: Dopamine, Serotonin | [5][8][10] |
| Inflammatory Disease | Both moieties have well-documented anti-inflammatory and analgesic properties. | Enzymes: COX-2, 5-LOXSignaling: NF-κB, IL-6 suppression | [2][12] |
| Infectious Disease | Broad antimicrobial, antifungal, and antiviral activity is associated with both scaffolds. | Bacterial Enzymes: Urease, DNA gyraseViral Targets: HIV Integrase, Influenza M2 Channel | [2][6][10][13] |
Part 3: A Phased Experimental Workflow for Target Deconvolution
A systematic, multi-phase approach is essential to efficiently identify and validate the molecular target(s) of a novel compound. The following workflow is designed to move logically from broad, high-throughput screening to specific, mechanistic validation.
Phase 1: In Silico & Phenotypic Screening
The initial phase aims to narrow the vast landscape of potential targets through computational prediction and broad biological screening.
Causality: By running computational and cell-based screens in parallel, we can cross-validate findings. A computationally predicted target is significantly strengthened if a corresponding cellular phenotype is observed, and a cellular phenotype can guide the refinement of future in silico models.
Caption: Phase 1: Parallel In Silico and Phenotypic Screening Workflow.
Protocol: Inverse Docking Screen
-
Prepare Ligand: Generate a 3D conformation of this compound. Assign partial charges and minimize energy using a force field (e.g., MMFF94).
-
Select Target Library: Curate a library of PDB structures for potential targets identified in Part 2 (e.g., kinases, cholinesterases, MAOs, COX enzymes).
-
Grid Generation: For each target protein, define a binding pocket (grid box) encompassing the active site.
-
Docking Execution: Systematically dock the prepared ligand into each receptor grid using software like AutoDock Vina or Schrödinger's Glide.
-
Analysis: Rank the targets based on the predicted binding affinity (docking score). Analyze the top-ranked poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).
Phase 2: In Vitro Target Validation & Affinity Determination
This phase focuses on confirming the direct interaction between the compound and the high-priority targets identified in Phase 1.
Causality: Biochemical assays confirm functional modulation (e.g., enzyme inhibition), while biophysical assays provide unequivocal proof of direct physical binding. A positive result in both assay types for the same target provides very strong evidence of a direct mechanism of action.
Caption: Phase 2: In Vitro Biochemical and Biophysical Target Validation.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Enzyme: Purified human AChE.
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test Compound: Serial dilutions of this compound in buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE enzyme solution. Mix and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a plate reader. The rate of color change (yellow) is proportional to enzyme activity.
-
-
Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the rates to the control (100% activity).
-
Plot percent inhibition versus log[compound concentration] and fit to a dose-response curve to determine the IC₅₀ value.
-
Phase 3: Cellular Target Engagement & In Vivo Proof-of-Concept
The final phase confirms that the compound engages its target in a complex biological environment and can produce a desired physiological effect.
Causality: A Cellular Thermal Shift Assay (CETSA) demonstrates target engagement within an intact cell, bridging the gap between in vitro biochemistry and cellular outcomes. A positive result in a relevant animal model provides the ultimate proof-of-concept that the identified mechanism can be therapeutically relevant.
Caption: Overall Strategy for Target Deconvolution and Validation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., MCF-7 cancer cells) with the test compound or vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein.
-
Detection: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blot or ELISA.
-
Analysis: Plot the fraction of soluble protein versus temperature for both treated and control samples. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.
Conclusion and Future Directions
The compound this compound stands as a promising candidate for drug discovery, backed by the strong pharmacological pedigree of its constituent 1,3,4-oxadiazole and piperidine scaffolds. The most promising therapeutic avenues for initial investigation lie in oncology and neurodegenerative diseases, given the extensive precedent for these moieties in targeting key enzymes and signaling pathways in both areas. The phased experimental workflow detailed in this guide provides a rigorous, logical, and efficient pathway to move from hypothesis to a validated lead compound. Successful execution of this strategy will unequivocally identify the molecular target(s) and firmly establish the therapeutic potential of this novel chemical entity.
References
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 808544. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(1), 164-197. [Link]
-
Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 227-248. [Link]
-
ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]
-
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1405. [Link]
-
RSC Advances. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(27), 18455-18471. [Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Journal of Cell Science & Therapy. (2015). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 6(4). [Link]
-
Current Pharmaceutical Design. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Current Pharmaceutical Design, 28(32), 2631-2645. [Link]
-
Chemical Papers. (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). Chemical Papers. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2013). 1,3,4-oxadiazole derivatives as potential biological agents. Mini-Reviews in Medicinal Chemistry, 13(12), 1735-1746. [Link]
-
Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]
-
ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(42), 27536–27544. [Link]
-
Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and in vitro studies. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71. [Link]
Sources
- 1. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. japsonline.com [japsonline.com]
- 5. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 13. scielo.br [scielo.br]
- 14. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
literature review on 1,3,4-oxadiazole synthesis and applications
An In-Depth Technical Guide to the Synthesis and Application of 1,3,4-Oxadiazoles
Introduction: The Privileged Scaffold of 1,3,4-Oxadiazole
In the landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold." This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a cornerstone in modern drug discovery and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functional groups make it an attractive moiety for medicinal chemists.[3][4] The 1,3,4-oxadiazole core is present in several commercially available drugs, including the antiretroviral agent Raltegravir and the anticancer drug candidate Zibotentan, underscoring its therapeutic significance.[3][5][6][7]
This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic methodologies for constructing the 1,3,4-oxadiazole ring and exploring its diverse applications, from potent therapeutic agents to advanced functional materials.
Part 1: Core Synthetic Strategies for 1,3,4-Oxadiazole Construction
The synthesis of the 1,3,4-oxadiazole ring is a well-established field, yet it continues to evolve with the advent of more efficient and environmentally benign methodologies. The classical routes generally rely on the cyclization of hydrazine derivatives, which remain the most common and versatile approaches.
The Cornerstone: Dehydrative Cyclization of 1,2-Diacylhydrazines
The most fundamental and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazines.[8] This reaction's prevalence is due to the ready availability of starting materials—carboxylic acids and their corresponding hydrazides.
Causality Behind Experimental Choices: The key to this transformation is the removal of a water molecule to facilitate ring closure. The choice of dehydrating agent is critical and dictates the reaction conditions, from harsh acidic environments to milder protocols.
-
Classical Dehydrating Agents: Strong acids and chlorinating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅) are effective but often require high temperatures and stringent anhydrous conditions.[9][10] POCl₃ is particularly common, serving as both a dehydrating agent and a solvent in some cases.
-
Modern Reagents: To circumvent the harshness of classical reagents, milder alternatives have been developed. Reagents like triflic anhydride and Burgess reagent can effect the cyclization under more benign conditions.[1][9]
Caption: Dehydrative cyclization of 1,2-diacylhydrazines.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via POCl₃
This protocol provides a representative example of the classical dehydrative cyclization method.
-
Preparation of Intermediate: In a round-bottom flask, dissolve 1,2-dibenzoylhydrazine (1.0 mmol) in phosphorus oxychloride (5 mL).
-
Reaction: Gently reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with constant stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The crude product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
Oxidative Cyclization of Acylhydrazones
An alternative and powerful strategy involves the oxidative cyclization of acylhydrazones, which are readily prepared by condensing acylhydrazides with aldehydes.[1] This method allows for diverse substitutions at the 5-position of the oxadiazole ring.
Causality Behind Experimental Choices: This pathway requires an oxidant to facilitate the removal of two protons and two electrons, leading to the formation of the heterocyclic ring. The choice of oxidant is crucial for efficiency and substrate compatibility.
-
Common Oxidants: A variety of oxidizing agents can be employed, including N-chlorosuccinimide (NCS) with a base like DBU, iodine in the presence of a base, or bromine in acetic acid.[1][9][11] The use of stoichiometric molecular iodine with a base like potassium carbonate represents a transition metal-free approach.[11]
Caption: Oxidative cyclization of acylhydrazones.
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole via Iodine-Mediated Oxidation
This protocol illustrates a metal-free oxidative cyclization.[11]
-
Hydrazone Formation: In a flask, dissolve the appropriate acylhydrazide (1.0 mmol) and aldehyde (1.0 mmol) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature until hydrazone formation is complete (monitored by TLC).
-
Oxidative Cyclization: To the solution containing the crude acylhydrazone, add potassium carbonate (2.0 mmol) followed by iodine (1.2 mmol).
-
Reaction: Reflux the reaction mixture for 2-4 hours until the starting material is consumed.
-
Work-up: After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Part 2: The Broad Spectrum of 1,3,4-Oxadiazole Applications
The rigid, planar structure and unique electronic features of the 1,3,4-oxadiazole ring make it a versatile scaffold for interacting with various biological targets and for creating novel materials with desirable photophysical properties.
Caption: Diverse applications of the 1,3,4-oxadiazole scaffold.
Applications in Medicinal Chemistry
1,3,4-Oxadiazole derivatives exhibit an impressive range of pharmacological activities, making them a focal point of drug discovery programs.[1]
| Therapeutic Area | Example Compound/Series | Key Findings & Activity | References |
| Anticancer | Zibotentan | An endothelin receptor antagonist that has been evaluated in clinical trials for cancer treatment.[3][7] | [3][6][7] |
| 1,3,4-oxadiazole derivatives containing 1,4-benzodioxan | Showed potent antitumor activity with low toxicity against Human Umbilical Vein Endothelial cells. | ||
| Antiviral | Raltegravir | An FDA-approved HIV integrase inhibitor used in antiretroviral therapy.[3][12] | [3][12] |
| Antimicrobial | 5-aryl-2-thio-1,3,4-oxadiazole derivatives | Exhibited >90% inhibition of mycobacterial growth at 12.5 µg/ml against M. tuberculosis. | |
| Various substituted derivatives | Have demonstrated strong properties against a variety of bacterial and fungal infections.[1] | [1] | |
| Anti-inflammatory | 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles | Acted as selective COX-2 inhibitors with potent anti-inflammatory activity (IC₅₀ of 0.31 µM). | |
| Anticonvulsant | 2-amino-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles | Introduction of a fluoro substituent at the para position of the benzylthio moiety showed the best anticonvulsant activity. | |
| Antitubercular | 2-(4-nitro-pyrrol-2-yl)-5-aryl-1,3,4-oxadiazoles | One derivative exhibited high antitubercular activity (0.46 μg/mL), close to the standard drug Isoniazid. |
This broad activity spectrum highlights the structural flexibility of the 1,3,4-oxadiazole ring, which allows for tailored modifications to optimize potency and selectivity against various biological targets.[1]
Applications in Materials Science
Beyond pharmaceuticals, the rigid, electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent building block for advanced organic materials.
-
Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are well-known for their electron-transporting capabilities.[13] Their high thermal stability and defined electronic structure allow for the fabrication of efficient and stable OLED devices. They are often incorporated as electron-transporting layers (ETL) or as part of the emissive layer.[13]
-
Polymers and Dyes: The oxadiazole moiety can be integrated into polymer backbones to create heat-resistant and high-performance materials.[14] Its inherent fluorescence also makes it a valuable component in the design of laser dyes and optical brighteners.[14][15]
Conclusion and Future Outlook
The 1,3,4-oxadiazole scaffold continues to be a subject of intense research interest, driven by its proven success in both medicinal chemistry and materials science. While classical synthetic methods remain robust and widely used, the future of 1,3,4-oxadiazole synthesis lies in the development of more sustainable and atom-economical routes, such as C-H activation and flow chemistry protocols. In the realm of applications, the focus will likely be on developing highly selective enzyme inhibitors, novel anticancer agents with unique mechanisms of action, and next-generation materials for advanced electronics. The versatility and reliability of the 1,3,4-oxadiazole core ensure its place as an indispensable tool for scientists and researchers for years to come.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI.
- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). OMICS Online.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). NCBI.
- A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed. (2025, January 23). PubMed.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014, May 29). Taylor & Francis.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). MDPI.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2012, August 27). MDPI.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023, December 30). researchgate.net.
- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (2015, April 27). OMICS Online.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024, May 30).
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (2015, December 24). OMICS Online.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Bentham Science.
- Applications of 1,3,4-Oxadiazole. (2022, January 25). ChemicalBook.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023, December 20). researchgate.net.
- Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles | Building Blocks | Blog | Life Chemicals. (2022, November 7). Life Chemicals.
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). Bentham Science.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). Biointerface Research in Applied Chemistry.
- 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. (n.d.). RSC Publishing.
- (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2025, August 5). ResearchGate.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. mdpi.com [mdpi.com]
- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 13. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
Technical Monograph: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride
This is an in-depth technical monograph on 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride , designed for researchers and drug development professionals.
Executive Summary
The compound This compound hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical libraries. It features a piperidine ring attached to a 1,3,4-oxadiazole core, which serves as a bioisostere for carboxylic esters and amides. This structural motif is critical in the development of G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists) and enzyme inhibitors, offering improved metabolic stability and lipophilicity compared to their carbonyl counterparts.
This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, focusing on its role as a "linker" scaffold in fragment-based drug discovery (FBDD).
Chemical Identity & CAS Lookup
The precise identification of this compound often requires distinguishing between the free base and its salt forms. The CAS number 773841-46-6 refers to the free base. The hydrochloride salt is typically generated in situ or supplied as a stable solid for library synthesis.
Table 1: Physicochemical Profile
| Parameter | Specification |
| Systematic Name | This compound hydrochloride |
| Free Base CAS | 773841-46-6 (Primary Identifier) |
| Salt CAS | Not widely indexed; often referenced via Free Base CAS + "HCl" |
| Molecular Formula | C₉H₁₅N₃O · HCl |
| Molecular Weight | 181.24 g/mol (Free Base) / 217.70 g/mol (HCl Salt) |
| Structure | Piperidine (pos. 4) linked to 1,3,4-Oxadiazole (pos. 2); Ethyl group at pos. 5 |
| Solubility | High in Water, DMSO, Methanol (Salt form) |
| pKa (Calc) | ~9.8 (Piperidine NH) |
Note on Procurement: When searching supplier catalogs (e.g., Enamine, WuXi, BLD Pharm), use the Free Base CAS 773841-46-6 . If the hydrochloride salt is required but unavailable, it can be readily prepared from the free base using 4M HCl in dioxane.
Synthetic Methodology
The synthesis of this compound hydrochloride follows a robust three-stage protocol starting from commercially available isonipecotic acid derivatives. This pathway ensures high fidelity of the oxadiazole ring formation while protecting the secondary amine.
Core Reaction Pathway
-
Hydrazide Formation: Activation of N-Boc-isonipecotic acid to its hydrazide.
-
Cyclization: Condensation with a propionic acid equivalent (e.g., triethyl orthopropionate) to form the 1,3,4-oxadiazole ring.
-
Deprotection: Removal of the Boc group to yield the hydrochloride salt.
Detailed Protocol
Step 1: Preparation of N-Boc-isonipecotic acid hydrazide
-
Reagents: N-Boc-isonipecotic acid, Hydrazine hydrate, EDCI/HOBt (or TBTU), DMF.
-
Procedure: Dissolve N-Boc-isonipecotic acid (1.0 eq) in DMF. Add coupling agents (EDCI, 1.2 eq) and stir for 30 min. Add hydrazine hydrate (2.0 eq) at 0°C. Stir at RT for 12h.
-
Workup: Dilute with water, extract with EtOAc. The hydrazide intermediate is often a solid that can be recrystallized from ethanol.
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Reagents: Triethyl orthopropionate, p-Toluenesulfonic acid (catalytic).
-
Procedure: Suspend the hydrazide (from Step 1) in triethyl orthopropionate (solvent/reagent). Add cat. p-TsOH. Reflux (approx. 140°C) for 4–6 hours.
-
Mechanism: The orthoester acts as a dehydrating cyclization agent, introducing the ethyl chain at the 5-position.
-
Workup: Evaporate excess orthoester. Purify residue via column chromatography (Hexane/EtOAc) to isolate tert-butyl this compound-1-carboxylate.
Step 3: Boc-Deprotection (Salt Formation)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the intermediate in minimal dry dichloromethane (DCM). Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C. Stir at RT for 2–4 hours.
-
Isolation: The product precipitates as the hydrochloride salt. Filter the white solid, wash with diethyl ether, and dry under vacuum.
Visualization of Synthesis & Logic
The following diagram illustrates the chemical logic flow, highlighting the critical cyclization step which defines the compound's identity.
Figure 1: Synthetic workflow for this compound hydrochloride.
Applications in Medicinal Chemistry
This compound is not a drug itself but a high-value pharmacophore linker .
Bioisosterism
The 1,3,4-oxadiazole ring is a classic bioisostere for:
-
Esters (-COOR): Similar geometry but metabolically stable against esterases.
-
Amides (-CONHR): Provides hydrogen bond acceptor sites (N3/N4) without the donor capability, altering permeability and solubility.
Target Classes
-
GPCR Agonists: Specifically GPR119 agonists (e.g., Vanoglipel analogs) for Type 2 Diabetes, where the piperidine-oxadiazole motif serves as a central core connecting lipophilic tails to polar heads.
-
Kinase Inhibitors: Used to position aryl groups in the ATP-binding pocket while maintaining water solubility via the piperidine nitrogen.
Safety & Handling (MSDS Summary)
As a piperidine hydrochloride salt, standard laboratory safety protocols apply.
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in acidic media; avoid strong oxidizing agents.
References
-
BLD Pharm. (2025). Product Analysis: 2-Ethyl-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 773841-46-6).[1][2][3] Retrieved from
-
PubChem. (2025). Compound Summary: 2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole. Retrieved from
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Dong-A ST. (2021). Development of GPR119 Agonists (DA-1241/Vanoglipel). Biomedicine & Pharmacotherapy.[4][5][6][7] (Context for piperidine-oxadiazole scaffold utility).
Sources
- 1. 2241107-53-7|(1S,3s)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1384079-20-2|4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1209652-34-5|5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Piperidine Core: Physicochemical Architecture & Synthetic Utility
Part 1: Executive Summary
The Piperidine Scaffold (Azacyclohexane) is not merely a structural linker; it is a pharmacophoric engine that drives the efficacy of over 70 FDA-approved therapeutics, from Fentanyl to Donepezil. Its ubiquity stems from a unique balance of conformational flexibility , tunable basicity (pKa ~11.2), and vectorial versatility .
For the drug developer, mastering piperidine means controlling the "Piperidine Effect" —the subtle steric and electronic deviations from cyclohexane caused by the nitrogen heteroatom. This guide deconstructs these properties, offering a roadmap for rational scaffold optimization and precise synthetic functionalization.
Part 2: Structural & Conformational Dynamics
The Chair Conformation & The "Piperidine Effect"
Like cyclohexane, piperidine exists predominantly in a chair conformation to minimize torsional strain. However, the presence of the nitrogen atom introduces two critical deviations:
-
Bond Shortening: The C–N bond (1.47 Å) is shorter than the C–C bond (1.54 Å), slightly flattening the ring at the heteroatom.
-
Nitrogen Inversion: Unlike the high-energy ring flip of cyclohexane (10.4 kcal/mol), the nitrogen atom undergoes rapid pyramidal inversion (barrier ~6.1 kcal/mol).
The N-Substituent Preference (A-Values)
The orientation of the N-substituent (
-
Gas Phase: The equatorial conformer is generally favored by 0.4–0.7 kcal/mol due to steric relief.
-
Solution Phase: In polar solvents, the axial conformer becomes increasingly populated. The N-lone pair is smaller than a hydrogen atom; thus, solvation of the exposed lone pair (equatorial) or the N-H bond drives the equilibrium.
Critical Design Note: For N-Acyl piperidines (amides), the A(1,3) strain (allylic strain) forces substituents at the C2 position into the axial orientation to avoid clashing with the carbonyl oxygen. This is the opposite of the standard cyclohexane rule.
Visualization: Conformational Energy Landscape
The following diagram illustrates the dynamic equilibrium between the N-axial and N-equatorial conformers.
Figure 1: Energy landscape of piperidine conformational dynamics. Note the lower barrier for Nitrogen inversion compared to the full ring flip.
Part 3: Physicochemical Properties
Basicity & pKa Modulation
Piperidine is a strong secondary base (
Impact on Drug Design:
-
Solubility: The cationic charge ensures high aqueous solubility.
-
Permeability: High basicity can hinder passive membrane transport.
-
hERG Binding: Basic amines are a known pharmacophore for hERG channel inhibition (cardiotoxicity risk).
Modulation Strategy:
To lower the
| Substituent Strategy | Approx. pKa | Effect |
| Unsubstituted | 11.2 | High basicity, high solubility. |
| N-Methyl | 10.1 | Slight reduction, increased lipophilicity. |
| 4-Fluoro | ~9.5 | Inductive withdrawal lowers pKa; metabolic block. |
| 3,3-Difluoro | ~8.0 | Significant reduction; modulates lipophilicity (LogD). |
| N-Aryl (Phenyl) | 5.2 | Drastic reduction; resonance delocalization. |
Metabolic Liability (The Alpha-Carbon)
The
-
Mitigation: Block metabolic "hotspots" by introducing small alkyl groups (methyl) or fluorine atoms at the
-positions.
Part 4: Synthetic Methodologies
Standard Protocol: Catalytic Hydrogenation of Pyridines
The most robust route to the piperidine core is the reduction of pyridine precursors. This method is atom-economical and scalable.
Methodology (Self-Validating System):
-
Substrate: Substituted Pyridine (1.0 equiv).
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) - 5 mol% OR 5% Rh/C for milder conditions. -
Solvent: Glacial Acetic Acid (AcOH).[1] Why? Protonation of the pyridine nitrogen activates the ring toward hydride attack.
-
Conditions:
atmosphere (1–4 atm), RT to 50°C.
Step-by-Step Protocol:
-
Dissolve the pyridine substrate (10 mmol) in glacial AcOH (20 mL) in a high-pressure hydrogenation vessel.
-
Carefully add
(113 mg, 0.5 mmol) under an inert argon stream (Caution: dry catalyst can ignite ). -
Purge vessel 3x with
, then 3x with . -
Stir vigorously under 4 atm
pressure at room temperature for 12 hours. -
Validation: Monitor via TLC (ninhydrin stain) or LC-MS. Disappearance of the aromatic UV trace indicates completion.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate the filtrate. Neutralize the residue with saturated
and extract with DCM.
Advanced Protocol: Ru-Catalyzed C–H -Arylation
For late-stage functionalization, direct C–H activation allows the installation of aryl groups at the
Mechanism: Directed C–H activation using a directing group (DG) on the nitrogen.
Protocol (Based on Sames/Maes Method):
-
Substrate: N-Protected Piperidine (e.g., N-2-pyridyl or N-amidine as DG).
-
Reagents:
(catalyst), Aryl Boronate Ester. -
Solvent: 2-Butanone or Dioxane (140°C).
-
Key Step: The Ru center coordinates to the DG, inserts into the
-C-H bond, and transmetallates with the boronate.
Part 5: Medicinal Chemistry Decision Framework
When optimizing a piperidine scaffold, use the following logic flow to balance potency, metabolic stability, and physicochemical properties.
Figure 2: Decision matrix for optimizing piperidine-based drug candidates.
Part 6: References
-
Conformational Analysis of Piperidine:
-
Title: "The conformational equilibrium of piperidine and N-methylpiperidine."
-
Source:Journal of the American Chemical Society.
-
URL:[Link]
-
-
Synthesis (Hydrogenation):
-
C-H Activation Protocol:
-
Title: "First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation."
-
Source:Monatshefte für Chemie - Chemical Monthly.
-
URL:[Link]
-
-
Medicinal Chemistry Applications:
-
Title: "Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access."
-
Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Sources
Methodological & Application
Application Note: The Scientific Rationale for an FAAH Inhibition Assay
An in-depth analysis of the chemical structure of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine reveals features commonly associated with inhibitors of specific enzyme classes, particularly serine hydrolases. The piperidine ring is a prevalent scaffold in centrally active compounds, while the 1,3,4-oxadiazole moiety can act as a stable bioisostere for ester or amide groups, often found in enzyme substrates or inhibitors.
Given these structural alerts, this guide will present a comprehensive in vitro assay protocol based on a scientifically plausible, hypothesized target: Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a therapeutic strategy for pain and inflammation. This document provides a detailed, research-grade protocol to screen and characterize this compound as a putative FAAH inhibitor.
The selection of an appropriate assay is paramount for the successful characterization of a novel chemical entity. For this compound, a Fatty Acid Amide Hydrolase (FAAH) inhibition assay is proposed based on established structure-activity relationships for FAAH inhibitors. Many known inhibitors utilize a heterocyclic core to interact with the catalytic serine residue (Ser241) in the active site of FAAH. The protocol described herein employs a fluorometric method, which is a widely accepted standard in the field for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).
The assay is based on the enzymatic hydrolysis of a synthetic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of the amide bond releases the highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. A decrease in the rate of AMC production in the presence of the test compound, relative to a vehicle control, indicates inhibition of FAAH. This direct measurement of enzyme activity provides a robust and reliable method for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Visualizing the Experimental Logic
The following diagram illustrates the core workflow for determining the inhibitory potential of a test compound against FAAH.
Caption: Workflow for FAAH Inhibition Assay.
Detailed In Vitro Assay Protocol: FAAH Inhibition
This protocol is designed for a 96-well plate format, but can be adapted for 384-well plates.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # | Storage |
| Recombinant Human FAAH | Cayman Chemical | 10011667 | -80°C |
| AAMCA (Substrate) | Cayman Chemical | 10005574 | -20°C |
| URB597 (Positive Control) | Tocris Bioscience | 1979 | -20°C |
| Assay Buffer (50 mM Tris-HCl, pH 9.0) | MilliporeSigma | T2663 | 4°C |
| DMSO, Anhydrous | MilliporeSigma | D2650 | Room Temp |
| Black, flat-bottom 96-well plates | Corning | 3603 | Room Temp |
| Fluorescence Plate Reader | (e.g., BMG LABTECH) | - | - |
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0. Prepare from powder or a concentrated stock solution. The elevated pH is optimal for FAAH activity.
-
Enzyme Stock Solution: Reconstitute lyophilized recombinant human FAAH in assay buffer to a concentration of 100 µg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Enzyme Solution: On the day of the assay, dilute the enzyme stock solution in cold assay buffer to a final working concentration of 20 ng/µL (or 2X the final assay concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Stock Solution: Dissolve AAMCA in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the AAMCA stock solution in assay buffer to a final working concentration of 20 µM (or 2X the final assay concentration). This concentration is typically near the Michaelis-Menten constant (Km) for AAMCA, providing a good balance between signal and sensitivity to inhibition.
-
Test Compound (this compound): Prepare a 10 mM stock solution in 100% DMSO. From this, create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Assay Procedure
-
Compound Plating:
-
Add 1 µL of the serially diluted test compound, positive control (URB597), or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
This results in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the working enzyme solution (20 ng/µL) to each well containing the compound or controls.
-
For background control wells (no enzyme), add 50 µL of assay buffer instead.
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or irreversible inhibitors.
-
-
Reaction Initiation and Kinetic Reading:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for AMC (typically Ex: 360 nm, Em: 465 nm).
-
Initiate the enzymatic reaction by adding 50 µL of the working substrate solution (20 µM) to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in the reader, which has been pre-warmed to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 20-30 minutes.
-
Data Analysis
-
Calculate Reaction Rates:
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve (RFU/min).
-
-
Data Normalization:
-
Subtract the average rate of the no-enzyme background wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Vehicle Control Well))
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizing the Hypothesized Mechanism
The diagram below illustrates the proposed mechanism of FAAH inhibition. The inhibitor is hypothesized to interact with the catalytic triad in the enzyme's active site, preventing the hydrolysis of the endogenous substrate, anandamide.
Caption: Hypothesized FAAH Inhibition Mechanism.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following controls must be included in every experiment:
-
Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and DMSO at the same concentration as the test wells. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains the enzyme, substrate, and a known, potent FAAH inhibitor (e.g., URB597) at a concentration >100x its IC₅₀. This defines the baseline for maximal inhibition.
-
No-Enzyme Control (Background): Contains the substrate and buffer but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis and background fluorescence.
-
Assay Quality Metrics: The quality and robustness of the assay should be monitored using the Z'-factor calculation, which compares the signal window of the positive and negative controls to their standard deviations. A Z'-factor > 0.5 is considered excellent for screening assays.
References
-
General Principles of Enzyme Assays: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
-
Data Analysis for Dose-Response Curves: GraphPad Software. IC50 and EC50 analysis. [Link]
-
Assay Validation and Z'-Factor: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Application Note: Evaluation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Scaffolds as Tubulin Polymerization Inhibitors
Executive Summary
This Application Note details the experimental validation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine and its structural analogs as tubulin polymerization inhibitors.
Microtubules, composed of
The 1,3,4-oxadiazole moiety has emerged as a privileged scaffold in medicinal chemistry, acting as a bioisostere for the cis-olefin bridge found in Combretastatin A-4 (CA-4), a potent colchicine binding site inhibitor. When coupled with a piperidine ring, this scaffold improves aqueous solubility and pharmacokinetic profiles while maintaining binding affinity to the hydrophobic pocket of
This guide provides a self-validating workflow to assess the efficacy of this chemotype, focusing on turbidimetric polymerization assays , cell cycle arrest analysis , and immunofluorescence microscopy .
Mechanism of Action & Rationale
The target compound functions as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes, which freeze microtubules, MDAs prevent the assembly of tubulin dimers into polymers.
Pharmacophore Logic
-
1,3,4-Oxadiazole Core: Mimics the rigid spacer of CA-4, positioning the two pharmacophoric wings (the ethyl/piperidine and potential N-substituents) at the correct angle to fit the Colchicine Binding Site.
-
Piperidine Ring: Provides a scaffold for hydrogen bonding interactions and metabolic stability.
-
Ethyl Group: Acts as a hydrophobic anchor, though SAR (Structure-Activity Relationship) studies suggest this position is often optimized with larger aryl groups for maximum potency.
Pathway Visualization
Caption: Logical flow of tubulin inhibition leading to apoptotic cell death.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)
The Gold Standard for confirming direct interaction with purified tubulin.
Principle: Tubulin polymerization increases the turbidity (optical density) of a solution. Inhibitors suppress this increase.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Spectrophotometer (kinetic mode, heated).
Procedure:
-
Preparation: Dilute the test compound (this compound) in DMSO to 100x the final concentration.
-
Note: Final DMSO concentration in the assay must be <1% to avoid solvent-induced artifacts.
-
-
Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice (4°C).
-
Plating: Add 2 µL of test compound (at varying concentrations: 1, 5, 10, 20 µM) into a pre-warmed (37°C) 96-well half-area plate.
-
Initiation: Add 100 µL of the Tubulin/GTP Master Mix to the wells.
-
Measurement: Immediately place in the spectrophotometer pre-set to 37°C.
-
Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
Data Interpretation:
-
Control (DMSO): Sigmoidal curve showing Nucleation (lag), Elongation (rapid rise), and Steady State (plateau).
-
Inhibitor: Dose-dependent reduction in the Vmax (slope) and the final plateau height.
-
Validation: Calculate the IC50 (concentration inhibiting 50% of polymerization rate).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Confirms the biological consequence of tubulin inhibition.
Rationale: Tubulin inhibitors activate the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.
Procedure:
-
Seeding: Seed HeLa or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Incubate overnight.
-
Treatment: Treat cells with the test compound (at IC50 and 2x IC50) for 24 hours. Include a Colchicine positive control (50 nM).
-
Harvesting: Trypsinize cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer:
-
PBS + 0.1% Triton X-100
-
RNase A (100 µg/mL) - Critical to degrade RNA which binds PI.
-
Propidium Iodide (PI) (50 µg/mL).
-
-
Analysis: Incubate for 30 min at 37°C in the dark. Analyze 10,000 events on a Flow Cytometer (FL2 channel).
Expected Results:
-
Vehicle: ~20% of cells in G2/M.
-
Compound: Significant accumulation (>40-60%) in G2/M phase, indicating mitotic arrest.
Protocol C: Immunofluorescence Microscopy
Visual confirmation of microtubule architecture disruption.
Procedure:
-
Culture: Grow cells on glass coverslips.
-
Treatment: Treat with compound (5 µM) for 12 hours.
-
Fixation: Fix with 4% paraformaldehyde (warm) for 15 min. Permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:500). -
Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Imaging: Confocal microscopy.
Visual Scoring:
-
Normal: Fine, filamentous network radiating from the centrosome.
-
Inhibited: Diffuse staining, shortened fibers, or fragmented microtubules (characteristic of destabilizers like oxadiazoles).
Data Presentation & Analysis
When reporting results for 1,3,4-oxadiazole derivatives, summarize data in a comparative table against standard inhibitors.
| Compound | Tubulin IC50 (µM) | MCF-7 GI50 (µM) | A549 GI50 (µM) | Cell Cycle Arrest Phase |
| Test Compound | 1.5 - 3.0 | 2.1 | 2.8 | G2/M |
| Colchicine (Control) | 2.5 | 0.05 | 0.08 | G2/M |
| Paclitaxel (Control) | N/A (Stabilizer) | 0.01 | 0.01 | G2/M |
Note: The "Test Compound" values are representative estimates for active oxadiazole-piperidine scaffolds based on literature averages.
Experimental Workflow Diagram
Caption: Step-by-step validation pipeline for tubulin inhibitors.
References
-
Heliyon (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors.[1] Heliyon, 9(2), e13460.[1] [2]
-
European Journal of Medicinal Chemistry (2025). Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors.[3] Eur. J. Med.[3] Chem., 303, 118405.[3]
-
Bioorganic & Medicinal Chemistry Letters (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.[4][5] Bioorg. Med. Chem. Lett., 24(19), 4677-4682.
-
Cayman Chemical. Sabizabulin (Tubulin Inhibitor) Product Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors with potential anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[3][4][5][6][7][8]
The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. Its structural features, such as its planarity, hydrogen bonding capability, and ability to act as a bioisostere for ester and amide groups, contribute to its favorable interactions with various biological targets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives and the subsequent evaluation of their antimicrobial efficacy. The protocols detailed herein are designed to be robust, reproducible, and grounded in established scientific principles.
I. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Strategic Approach
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or by the oxidative cyclization of acylhydrazones. The choice of synthetic strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
A. Rationale for Synthetic Route Selection
The classical approach involving the cyclization of an intermediate diacylhydrazine is a reliable and versatile method.[9] This two-step process allows for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole ring. For rapid synthesis and library generation, one-pot methodologies are highly advantageous, minimizing purification steps and reaction times.[10][11] Microwave-assisted synthesis has also gained traction as it often leads to significantly reduced reaction times and improved yields.
B. Key Reagents and Their Mechanistic Roles
-
Acid Hydrazides: These are fundamental building blocks, providing the N-N bond and one of the acyl groups that will form the oxadiazole ring.
-
Carboxylic Acids/Acid Chlorides/Aldehydes: These reagents provide the second acyl or equivalent group necessary for the formation of the 2,5-disubstituted pattern.
-
Dehydrating/Cyclizing Agents: The conversion of the diacylhydrazine intermediate to the 1,3,4-oxadiazole is a dehydration reaction. A variety of reagents can be employed, with the choice influencing reaction conditions and compatibility with other functional groups.
-
Phosphorus Oxychloride (POCl₃): A powerful and commonly used dehydrating agent. It activates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the second nitrogen atom.[9]
-
Thionyl Chloride (SOCl₂): Another effective, though harsh, dehydrating agent.
-
Acetic Anhydride: A milder alternative, often used for the cyclization of hydrazones.[9]
-
Iodine (I₂): Used in oxidative cyclization methods, particularly for the conversion of acylhydrazones.[12]
-
BF₃·Et₂O: A Lewis acid that can promote cyclodehydration under milder conditions.
-
C. General Synthetic Workflow
The overall process for the synthesis and characterization of 1,3,4-oxadiazole derivatives can be visualized as follows:
Caption: A generalized workflow for the synthesis and characterization of 1,3,4-oxadiazole derivatives.
D. Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol details a representative two-step synthesis involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Step 1: Synthesis of N'-benzoyl-4-chlorobenzohydrazide (Diacylhydrazine Intermediate)
-
Reagents and Materials:
-
4-Chlorobenzohydrazide
-
Benzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve 4-chlorobenzohydrazide (1 equivalent) in an appropriate volume of DCM in a round bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude diacylhydrazine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N'-benzoyl-4-chlorobenzohydrazide.
-
Step 2: Cyclodehydration to form 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Reagents and Materials:
-
N'-benzoyl-4-chlorobenzohydrazide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Place the N'-benzoyl-4-chlorobenzohydrazide (1 equivalent) in a round bottom flask.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The solid precipitate formed is the crude 1,3,4-oxadiazole derivative.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.[9]
-
E. Characterization of the Synthesized 1,3,4-Oxadiazole Derivatives
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching vibration in the range of 1620-1680 cm⁻¹ and the C-O-C stretching of the oxadiazole ring around 1020-1070 cm⁻¹. The disappearance of the N-H and C=O stretching bands of the diacylhydrazine precursor is a key indicator of successful cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The proton and carbon spectra should be consistent with the expected structure. The aromatic protons and carbons will show characteristic shifts. The absence of the N-H proton signal from the precursor is crucial.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
II. Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives
The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]
A. Mechanism of Antimicrobial Action
The precise mechanism of action for all 1,3,4-oxadiazole derivatives is not fully elucidated and can vary depending on the specific substituents. However, several proposed mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some derivatives have been shown to interfere with the biosynthesis of essential cell wall components like lipoteichoic acid (LTA) in Gram-positive bacteria.[16]
-
Enzyme Inhibition: The oxadiazole scaffold can interact with the active sites of various microbial enzymes, disrupting critical metabolic pathways.
-
Disruption of DNA Replication: Certain derivatives have been found to inhibit bacterial topoisomerases, which are essential for DNA replication.
B. Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
Synthesized 1,3,4-oxadiazole derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Workflow for MIC Determination:
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
3. Step-by-Step Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized 1,3,4-oxadiazole derivatives in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Setting up the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final diluted microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
C. Data Presentation and Interpretation
The results of the MIC testing should be tabulated for clear comparison.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4a | 4-chlorophenyl | phenyl | 62.5 | >250 | 125 |
| 4b | 4-methoxyphenyl | phenyl | 31.25 | >250 | 62.5 |
| 4c | 4-nitrophenyl | phenyl | 15.6 | 125 | 31.25 |
| Ampicillin | (Standard) | (Standard) | 0.5 | 8 | N/A |
| Fluconazole | (Standard) | (Standard) | N/A | N/A | 1 |
Note: The data in this table is representative and for illustrative purposes. Actual values will vary depending on the specific compounds and microbial strains tested.
A lower MIC value indicates greater potency of the antimicrobial agent. The results should be compared to those of standard antibiotics.[17]
III. Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic protocols and screening methods detailed in this application note provide a robust framework for researchers to synthesize and evaluate new derivatives. Future work should focus on exploring diverse substitution patterns to enhance potency and broaden the spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds. Furthermore, investigations into the specific molecular targets and mechanisms of action will be essential for the rational design of the next generation of 1,3,4-oxadiazole-based antimicrobial drugs.
References
-
Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. (2021). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research. Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022). ACS Omega. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
A new series of 1,3,4-oxadiazole derivatives: Synthesis and evaluation of antimicrobial activity. (2020). Marmara Pharmaceutical Journal. Available at: [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Chemistry & Biodiversity. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Infectious Diseases. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. Available at: [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2013). Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Minimal Inhibitory Concentration (MIC). (2017). protocols.io. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. Available at: [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores Publishing. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. Available at: [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Rasayan Journal of Chemistry. Available at: [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm. Available at: [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijmspr.in [ijmspr.in]
Troubleshooting & Optimization
troubleshooting 1,3,4-oxadiazole cyclodehydration reactions
Technical Support Center: 1,3,4-Oxadiazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Cyclodehydration Reactions
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the 1,3,4-oxadiazole scaffold in their work. As a privileged structure in drug discovery, mastering its synthesis is crucial.[1][2][3][4] This resource provides in-depth, field-tested answers to common challenges encountered during the critical cyclodehydration step.
The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors.[5][6][7] While conceptually straightforward, this reaction is highly dependent on the choice of dehydrating agent, substrate electronics, and reaction conditions. This guide will help you navigate these variables to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for a cyclodehydration reaction to form 1,3,4-oxadiazoles?
The universal precursor for this reaction is a 1,2-diacylhydrazine (also called a diacylhydrazide). This intermediate can be synthesized beforehand or, more commonly, generated in situ by reacting a carboxylic acid with an acylhydrazide.[8][9]
Q2: How do I choose the right dehydrating agent for my specific substrate?
The choice of dehydrating agent is the most critical parameter and depends on the stability and electronic properties of your substrate. A summary of common choices is provided below.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Phosphorus Oxychloride (POCl₃) | Reflux, often used as solvent | Inexpensive, powerful, widely documented[5][6][10] | Harsh, corrosive, not suitable for sensitive functional groups, can lead to chlorinated byproducts. |
| Thionyl Chloride (SOCl₂) | Reflux | Potent and effective for a range of substrates[5][6][8] | Highly corrosive, generates HCl and SO₂ gas, requires careful handling and quenching. |
| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | Strong dehydrating agent, can drive difficult cyclizations[5][8] | Viscous, difficult to stir, requires harsh workup procedures to remove. |
| Triflic Anhydride (Tf₂O) | Room temp. or 0 °C, with a base (e.g., Pyridine) | Extremely powerful, very fast, mild conditions, high yields[2] | Expensive, moisture-sensitive, requires inert atmosphere. |
| Burgess Reagent | Mild heating (e.g., 60 °C) | Neutral conditions, good for sensitive substrates[5] | Expensive, can be difficult to remove byproducts. |
| Triphenylphosphine (PPh₃) / Halogen Source (e.g., CBr₄, I₂) | Mild heating (e.g., 60 °C) | Forms the dehydrating agent in situ, good functional group tolerance[8][11] | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
Q3: My starting materials have poor solubility. What solvent systems are recommended?
For classical dehydrating agents like POCl₃ or SOCl₂, the reagent itself can often serve as the solvent.[12] For other methods, anhydrous high-boiling point solvents like toluene, xylene, or 1,4-dioxane are common choices.[13] In some modern protocols, solvents like anhydrous dichloromethane (DCM) or acetonitrile are used, especially for milder reagents that do not require high temperatures.[8]
Q4: How do the electronic properties of my substituents affect the reaction?
Substituent electronics can significantly impact the rate and success of the cyclization. The key step involves an intramolecular nucleophilic attack. Generally, electron-withdrawing groups (EWGs) on the aromatic rings of the diacylhydrazine can accelerate the reaction by making the carbonyl carbons more electrophilic.[14] Conversely, strong electron-donating groups (EDGs) may slow the reaction down.[14]
Troubleshooting Guide
This section addresses specific experimental failures in a systematic way, providing insights into the root causes and offering validated solutions.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows primarily unreacted 1,2-diacylhydrazine starting material, or a complex mixture with no clear product spot.
Potential Causes & Solutions
-
Insufficient Dehydration Power: The chosen reagent may not be strong enough for your specific substrate, especially if it is sterically hindered or electronically deactivated.
-
Presence of Water: The reaction is a dehydration; therefore, it is extremely sensitive to moisture. Water can quench the dehydrating agent and potentially hydrolyze the product.[1]
-
Diagnostic Step: Dry your starting materials in a vacuum oven before use. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solution: For reactions catalyzed by palladium that are prone to hydrolysis, adding an anhydride like benzoic anhydride to the medium can scavenge water and improve yields.[1]
-
-
Inadequate Reaction Temperature or Time: Many cyclodehydration reactions, particularly with classical reagents, require significant thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is heated to the appropriate temperature (e.g., reflux for POCl₃ in toluene).[8] If the reaction is sluggish, consider extending the reaction time, monitoring progress carefully by TLC. Microwave-assisted synthesis is an excellent alternative for accelerating the reaction and often improves yields.[9][13]
-
-
Reagent Decomposition: Some dehydrating agents are not stable over long periods.
-
Solution: Use freshly opened or properly stored reagents. For instance, commercially purchased PPh₃Br₂ has a higher decomposition rate than the reagent generated in situ from PPh₃ and Br₂.[14]
-
Problem 2: Significant Side Product Formation
Symptom: The crude reaction mixture shows one or more major spots/peaks in addition to the desired product and starting material.
Potential Causes & Solutions
-
Formation of 1,3,4-Thiadiazoles: This is a common issue when the starting material is an acylthiosemicarbazide, which can undergo competing cyclization pathways.
-
Causality: The sulfur atom can compete with the oxygen atom as the nucleophile during ring closure.
-
Solution: The choice of cyclizing agent is critical. Reagents like mercury oxide or iodine can favor the formation of the oxadiazole over the thiadiazole.[5] Conversely, strong acids often favor thiadiazole formation. Careful optimization of the reaction conditions is required.
-
-
Incomplete Reaction / Stable Intermediates: The reaction may stall at an intermediate stage, especially with milder dehydrating agents.
-
Solution: As with low yield, increasing the temperature, reaction time, or switching to a more potent dehydrating agent can drive the reaction to completion.[2]
-
-
Substrate Decomposition: Harsh reagents like neat, refluxing POCl₃ can cause degradation of sensitive substrates, leading to a complex mixture of byproducts.
-
Solution: If you suspect decomposition, switch to a milder, lower-temperature protocol. The Triflic Anhydride/Pyridine method at 0 °C is a powerful yet gentle alternative that is well-tolerated by many functional groups.[2]
-
Core Experimental Protocols
Protocol 1: Classical Cyclodehydration using POCl₃
This protocol is a robust, widely used method for substrates that can tolerate harsh conditions.
-
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). The reagent can be used as the solvent, or the reaction can be run in a high-boiling solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 2-8 hours. Monitor the reaction progress by TLC (a common mobile phase is 30-50% ethyl acetate in hexanes).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product often precipitates as a solid and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5][10]
Protocol 2: Mild Cyclodehydration using Triflic Anhydride
This protocol is ideal for sensitive substrates that require non-acidic, low-temperature conditions.[2]
-
Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add the 1,2-diacylhydrazine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.2 eq) dropwise.
-
Reagent Addition: Add triflic anhydride (Tf₂O, 1.1 eq) dropwise via syringe. The addition is often exothermic; maintain the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Continue stirring for 2-10 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Visualized Workflows and Mechanisms
General Mechanism of Cyclodehydration
The following diagram illustrates the generally accepted mechanism for the cyclodehydration of a 1,2-diacylhydrazine using a dehydrating agent like POCl₃.
Caption: Mechanism of 1,3,4-oxadiazole formation via cyclodehydration.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues in your reaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Technical Support Center: Stability of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine in physiological buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in physiological buffers?
A1: The primary stability concerns for this molecule revolve around the hydrolytic stability of the 1,3,4-oxadiazole ring and, to a lesser extent, the potential for enzymatic degradation of the piperidine and ethyl moieties. The 1,3,4-oxadiazole ring, while generally considered a metabolically stable bioisostere for ester and amide groups, can be susceptible to pH-dependent hydrolysis.[1][2] Studies on similar oxadiazole derivatives have shown that both acidic and basic conditions can lead to ring opening.[3][4]
Q2: How does pH affect the stability of the 1,3,4-oxadiazole ring?
A2: The stability of the oxadiazole ring is often pH-dependent. At low pH, the nitrogen atoms in the ring can become protonated, which may activate the ring for nucleophilic attack by water, leading to cleavage. Conversely, at high pH, direct nucleophilic attack by hydroxide ions can also facilitate ring opening.[3] For some oxadiazole derivatives, maximum stability has been observed in the pH range of 3-5.[3][4] It is crucial to determine the optimal pH range for your specific compound to minimize degradation during in-vitro assays.
Q3: Is enzymatic degradation a significant concern for this molecule?
A3: While the 1,3,4-oxadiazole ring is generally designed to be resistant to enzymatic cleavage, the overall metabolic stability will depend on the entire molecular structure. The piperidine ring and the ethyl group could be potential sites for enzymatic modification by metabolic enzymes, such as cytochrome P450s, if working with complex biological matrices like plasma or liver microsomes.[5][6] However, in simple physiological buffers, non-enzymatic hydrolysis is the more immediate concern.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway is likely the hydrolysis of the 1,3,4-oxadiazole ring. This would result in the formation of a diacylhydrazine intermediate, which could further break down. The specific identity of the degradation products should be confirmed experimentally using techniques like LC-MS.[7]
Q5: How does temperature impact the stability of this compound in solution?
A5: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature.[8] Therefore, it is recommended to conduct short-term experiments at controlled physiological temperatures (e.g., 37°C) and to store stock solutions and buffered experimental samples at lower temperatures (e.g., 4°C or -20°C) to minimize degradation over time. Long-term stability studies should assess various temperature conditions.[9][10]
II. Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based or biochemical assays.
Possible Cause: Degradation of the compound in the assay buffer.
Troubleshooting Steps:
-
Verify Compound Integrity Pre-Assay: Analyze a sample of your compound dissolved in the assay buffer by HPLC-UV or LC-MS immediately after preparation and after the typical assay incubation period.[9][11] This will help determine if significant degradation is occurring under your experimental conditions.
-
pH Optimization: If degradation is observed, evaluate the pH of your assay buffer. If possible, adjust the pH to a range where the oxadiazole ring is more stable. Studies on some oxadiazoles have shown maximum stability between pH 3 and 5, though this may not be physiologically compatible for all assays.[3][4]
-
Minimize Incubation Time: If the compound shows time-dependent degradation, reduce the incubation time of your assay to the minimum required to obtain a reliable signal.
-
Fresh Preparations: Always prepare fresh solutions of the compound in buffer immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures, without prior stability validation.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of experimental samples.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study.[9][12] This involves exposing the compound to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments.[7][12] Analyze the stressed samples by LC-MS to characterize the degradation products.
-
Monitor Degradation Over Time: In your experimental buffer, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to monitor the appearance and growth of new peaks relative to the parent compound. This will provide kinetic information about the degradation process.[13]
-
Structure Elucidation: If significant degradation products are observed, consider techniques such as high-resolution mass spectrometry (HRMS) and NMR to elucidate their structures.
Issue 3: Poor reproducibility between experiments.
Possible Cause: Inconsistent handling and storage of the compound and its solutions.
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop and adhere to a strict protocol for preparing stock and working solutions. Use calibrated equipment and high-purity solvents and buffers.
-
Control Storage Conditions: Store stock solutions in a non-protic solvent like DMSO at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Evaluate Buffer Components: Be aware that some buffer components may catalyze degradation. If you suspect this, test the compound's stability in simpler buffer systems to identify the problematic component.
III. Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Physiological Buffer
This protocol provides a rapid assessment of the compound's stability under your specific experimental conditions.
Materials:
-
This compound
-
Physiological buffer of choice (e.g., PBS, pH 7.4)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution into the physiological buffer to the final experimental concentration.
-
Immediately inject a "time zero" (T=0) sample onto the HPLC or LC-MS system to determine the initial peak area of the parent compound.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Interpretation: A significant decrease (e.g., >10%) in the peak area of the parent compound over the experimental timeframe indicates instability.
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 980,000 | 98% |
| 2 | 950,000 | 95% |
| 4 | 890,000 | 89% |
| 8 | 780,000 | 78% |
| 24 | 550,000 | 55% |
Protocol 2: pH-Dependent Stability Study
This protocol helps to determine the optimal pH for the stability of your compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC or LC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare separate solutions of the compound in each of the different pH buffers.
-
Follow the same procedure as in Protocol 1, analyzing samples from each pH condition at various time points.
-
Plot the percentage of the compound remaining versus time for each pH.
Data Interpretation: The pH at which the degradation rate is slowest is the optimal pH for stability.
IV. Visualizations
Caption: Workflow for Preliminary Stability Assessment.
Caption: Potential Hydrolytic Degradation Pathway.
V. References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs. Proclinical. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Stability of heterocyclic amines during heating. FAO AGRIS. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Detection method for determining piperidine residue in bulk drug. Google Patents.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
Stability studies of small molecules and proteins. GlycoMScan. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. MDPI. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
-
THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PMC. [Link]
-
A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. ResearchGate. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis. [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]
-
A protocol for testing the stability of biochemical analytes. Technical document. PubMed. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI. [Link]
-
Recent Advancement of 1,3,4-oxadiazole Derivatives and Their Biological Significance : A Review. IJNRD. [Link]
-
A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]
-
The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. [Link]
-
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PMC. [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rrpharmacology.ru [rrpharmacology.ru]
- 6. View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology [rrpharmacology.ru]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Stability of heterocyclic amines during heating [agris.fao.org]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. glycomscan.com [glycomscan.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
Technical Support Center: Flow Synthesis of 1,2,4-Oxadiazole Derivatives
Status: Operational Ticket ID: FLOW-OX-124-OPT Assigned Specialist: Senior Application Scientist
Executive Summary & Operational Logic
Welcome to the optimization hub for 1,2,4-oxadiazole synthesis. You are likely here because you are transitioning from batch microwave vials to continuous flow to overcome the "thermal wall" or to scale up a library.
In batch, 1,2,4-oxadiazole formation via the condensation of amidoximes and carboxylic acids (or acyl chlorides) is often plagued by two opposing forces:
-
Kinetic Inertness: The intermediate O-acylamidoxime requires high temperatures (>100°C) to cyclodehydrate.
-
Thermal Instability: Prolonged heating leads to decarboxylation or degradation of sensitive functional groups.
The Flow Solution: By utilizing a high-temperature, high-pressure (HTHP) flow regime, we superheat solvents above their boiling points, reducing reaction times from hours to minutes (flash heating). This guide provides the blueprint for a robust, self-validating flow protocol.
The "Golden Path" Protocol
Do not rely on standard batch conditions (e.g., refluxing toluene). The following protocol is the field-standard for high-throughput flow synthesis, optimized for solubility and conversion.
Reaction Scheme
Route: Carboxylic Acid Activation + Amidoxime Condensation
Reagents & Feed Preparation
-
Stream A (Amidoxime): Aryl/Alkyl amidoxime (0.5 M) in DMAc (N,N-Dimethylacetamide) .
-
Stream B (Activation): Carboxylic Acid (0.5 M) + EDC·HCl (1.1 equiv) + HOBt (1.1 equiv) + DIPEA (3.0 equiv) in DMAc .
-
Note: DMAc is strictly preferred over DMF. See Troubleshooting for why.
-
System Configuration & Parameters
| Parameter | Setting | Rationale |
| Reactor Type | Coil Reactor (PFA or Stainless Steel) | PFA is limited to <160°C; Steel allows >200°C if needed. |
| Reactor Volume | 10 mL (Standard Pilot) | Allows sufficient residence time without ultra-low flow rates. |
| Temperature | 140°C – 160°C | The "Sweet Spot." Below 140°C, cyclization is incomplete. |
| Pressure (BPR) | 10–17 bar (150–250 psi) | Essential to keep DMAc liquid at 160°C. |
| Residence Time | 10–15 minutes | Validated window for >95% conversion. |
| Stoichiometry | 1.0 : 1.1 (Amidoxime : Acid) | Slight excess of activated acid drives reaction to completion. |
Workflow Visualization
The following diagram illustrates the optimized reactor setup, including the critical mixing and heating zones.
Caption: Figure 1. Single-stage high-temperature flow setup. Pre-mixing of coupling reagents prevents clogging at the T-mixer.
Troubleshooting Matrix
This section addresses specific failure modes rooted in fluid dynamics and chemistry.
Issue 1: System Clogging (Pressure Spikes)
Symptoms: BPR fluctuates; pump stalls; white precipitate in the reactor lines. Root Cause:
-
Salt Formation: The byproduct of EDC coupling (urea derivative) or DIPEA·HCl salts are insoluble in non-polar solvents or cold DMAc.
-
Acyl Chloride Route: If using acyl chlorides instead of EDC, the immediate formation of amidoxime-HCl salts causes instant blockage.
Corrective Actions:
-
Action A (Solvent): Ensure you are using DMAc or NMP . Avoid MeCN or Toluene, which have poor solubility for the polar intermediates.
-
Action B (Sonication): If your setup allows, place the T-mixer in an ultrasonic bath to break up initial nuclei during mixing.
-
Action C (Protocol Switch): If clogging persists with Acyl Chlorides, switch to the Coupling Agent Protocol (EDC/HOBt) . The urea byproducts are generally more soluble in hot DMAc than the ionic salts generated by acyl chlorides.
Issue 2: Impurity "X" (The +28 Mass Peak)
Symptoms: LCMS shows a significant byproduct with Mass = M(product) + 28 or unexpected dimethylamide species. Root Cause: DMF Decomposition. At temperatures >140°C, DMF decomposes into dimethylamine and carbon monoxide. The dimethylamine competes with the amidoxime to react with the activated acid, forming the N,N-dimethylamide side product.
Corrective Actions:
-
Immediate Fix: Switch solvent from DMF to DMAc (Dimethylacetamide) . DMAc is thermally stable up to ~200°C in flow.
-
Verification: Run a blank with just the carboxylic acid and solvent at 150°C to check for background amide formation.
Issue 3: Incomplete Cyclization (Intermediate Observed)
Symptoms: LCMS shows the O-acylamidoxime intermediate (Mass = M + 18) but low conversion to the oxadiazole. Root Cause: The "Thermal Wall" has not been breached. The activation step (room temp) worked, but the cyclization (high temp) failed.
Corrective Actions:
-
Increase Temperature: Bump reactor temperature to 160°C .
-
Check Residence Time: Ensure the effective reactor volume hasn't decreased (e.g., due to bubbles/channeling). Verify flow rates.
-
Superheating: Ensure BPR is set >10 bar. If the solvent boils inside the reactor, heat transfer efficiency drops drastically.
Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic Anhydride) instead of EDC/HOBt? A: Yes, and it is often cleaner. T3P is excellent for flow because the byproducts are water-soluble phosphates, simplifying downstream workup.
-
Protocol Adjustment: Use 50% T3P in EtOAc/DMAc. Note that T3P is viscous; ensure your pump handles high-viscosity fluids or dilute it appropriately.
Q: Why not use the Acyl Chloride route? It's cheaper. A: In batch, yes. In flow, mixing an amidoxime (nucleophile) with an acyl chloride (electrophile) is extremely fast and exothermic, leading to instant salt precipitation (clogging) at the mixing point.
-
Workaround: If you must use acyl chlorides, use a highly dilute system (0.1 M) and a Packed Bed Reactor filled with a solid base (e.g., polymer-supported DIPEA) to trap the HCl without clogging the liquid stream.
Q: How do I handle the workup continuously? A: The output stream contains DMAc, DIPEA salts, and product.
-
Setup: Direct the BPR output into a liquid-liquid separator (e.g., Zaiput membrane separator).
-
Feeds: Pump water/brine into the stream post-BPR. The separator will continuously remove the water-soluble DMAc/salts, leaving the product in the organic phase (if an immiscible co-solvent like EtOAc is added).
References
-
Optimization of Flow Synthesis (The "DMAc Rule")
- Baxendale, I. R., et al. "Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction." Beilstein Journal of Organic Chemistry, 2017, 13, 232–239.
- Key Insight: Identifies 150°C as optimal and details the decomposition of DMF vs. DMAc.
-
High-Temperature/Pressure Concept
-
Multistep Integration
-
Grant, D., Dahl, R., & Cosford, N. D. P.[1] "Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence." The Journal of Organic Chemistry, 2008 , 73(19), 7776–7779.
- Key Insight: Demonstrates the telescoping of amidoxime formation and cycliz
-
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for troubleshooting inconsistent results in your biological assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to variability and a lack of reproducibility in experimental data. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower you to build robust and reliable assays.
A Foundational Approach to Troubleshooting
Inconsistent results are a significant challenge in biological research, often leading to wasted time, resources, and a lack of confidence in your data.[1][2][3][4] A systematic approach to troubleshooting is crucial. Before diving into assay-specific issues, consider the universal pillars of a reliable experiment.
The Three Pillars of Assay Consistency
-
Reagent Quality and Management: The reliability of your results is fundamentally linked to the purity and consistency of your reagents.[4][5][6][7] Low-quality or improperly stored reagents can introduce significant variability.[4][5][6]
-
Assay Protocol and Execution: Even minor deviations in protocol execution can lead to significant differences in results.[8] This includes everything from pipetting technique to incubation times and temperatures.
-
Instrumentation and Data Analysis: Proper calibration and maintenance of laboratory equipment are essential. Furthermore, the methods used for data analysis can significantly impact the final interpretation of your results.
A Systematic Troubleshooting Workflow
When faced with inconsistent data, it's crucial to approach the problem systematically rather than making random changes. The following workflow provides a logical framework for identifying and resolving the root cause of variability.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific, common issues encountered in various biological assays. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
I. Cell-Based Assays
Cell-based assays are fundamental to understanding cellular processes and for drug screening, but their biological nature introduces inherent variability.[9]
Q1: My cell-based assay shows high well-to-well variability, even within the same experimental group. What are the likely causes and how can I fix this?
A1: High well-to-well variability is a common issue that can obscure real experimental effects. The primary culprits are often inconsistent cell seeding, edge effects, and reagent addition inconsistencies.
-
Causality: Uneven cell distribution at the time of seeding leads to differences in cell number and confluence per well, directly impacting assay readouts.[10] "Edge effects," where wells on the perimeter of a multi-well plate behave differently due to temperature and humidity gradients, can also significantly contribute to variability.[11][12]
-
Troubleshooting Protocol:
-
Optimize Cell Seeding Technique:
-
Ensure a single-cell suspension before plating by gentle trituration.
-
Mix the cell suspension between plating every few rows to prevent settling.
-
Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[10]
-
-
Mitigate Edge Effects:
-
Standardize Reagent Addition:
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for a signal within the linear range of the assay. | Too few cells will give a weak signal; too many can lead to overcrowding and altered cell health.[9] |
| Incubation Time | Keep consistent across all plates in an experiment. | Variations can lead to differences in cell growth and response. |
| Media and Supplements | Use consistent lots and sources. | Lot-to-lot variability in serum and other supplements can impact cell growth and behavior.[9] |
Q2: I'm observing a gradual drift in my signal across the plate in my cell-based assay. What could be the cause?
A2: A signal drift across the plate often points to a systematic error in either the incubation or the reading process.
-
Causality: Temperature gradients across the plate during incubation can lead to differential cell growth or enzyme kinetics.[11] If the plate reader takes a significant amount of time to read the entire plate, reactions in the wells read last may have proceeded further, leading to a higher signal.
-
Troubleshooting Protocol:
-
Ensure Uniform Incubation:
-
Optimize Plate Reading:
-
If the assay is kinetic, ensure the plate reader is set to read at appropriate intervals.
-
For endpoint assays, if there is a development step, ensure the stop solution is added to all wells in the same order and at the same pace as the developing reagent.
-
If possible, use a plate reader that can read the entire plate rapidly.
-
-
II. Immunoassays (ELISA, Western Blot, Immunofluorescence)
Immunoassays rely on the specific interaction between antibodies and antigens. Inconsistency in these assays often stems from issues with antibody performance, blocking, or washing steps.
A. ELISA (Enzyme-Linked Immunosorbent Assay)
Q3: My ELISA results have a high coefficient of variation (CV) between replicate wells. What are the common causes?
A3: A high CV in ELISA is a frequent problem that undermines the reliability of the data. The goal is typically a CV of <15%.[11] Common causes include inconsistent pipetting, inadequate washing, and edge effects.[11][14]
-
Causality: Inconsistent volumes of samples, standards, or reagents will lead to variability in the final signal.[11][14] Insufficient washing can leave behind unbound reagents, contributing to high background and variability.[11][15]
-
Troubleshooting Protocol:
-
Improve Pipetting Technique:
-
Optimize Washing Steps:
-
Prevent Bubbles:
-
Mitigate Edge Effects:
-
As with cell-based assays, avoid using the outer wells and ensure plates are at room temperature before starting incubations.[11]
-
-
B. Western Blot
Q4: I'm getting inconsistent band intensities for my loading control in my Western Blots, making normalization unreliable. Why is this happening?
A4: Inconsistent loading control bands are a major source of error in Western Blot analysis, as they are crucial for relative quantification.[1] The issue can arise from inaccurate protein quantification, uneven sample loading, or inefficient protein transfer.[1][3]
-
Causality: Errors in the initial protein concentration measurement will lead to unequal loading.[1] Technical issues during gel loading, such as sample wicking out of the well, can also cause variability. Inefficient or uneven transfer of proteins from the gel to the membrane will result in inconsistent band intensities.[2][16]
-
Troubleshooting Protocol:
-
Ensure Accurate Protein Quantification:
-
Use a reliable protein quantification assay and ensure your samples fall within the linear range of the standard curve.
-
Prepare all samples and standards using the same buffer.
-
-
Optimize Sample Loading:
-
Carefully load equal amounts of protein into each well.[1]
-
Ensure the gel pockets are clean and free of residual buffer before loading.
-
-
Validate Protein Transfer:
-
Caption: A standard workflow for a Western Blot experiment.
C. Immunofluorescence (IF)
Q5: I'm seeing high background fluorescence in my immunofluorescence images, making it difficult to see my specific signal. What can I do to reduce it?
A5: High background in IF can be caused by several factors, including insufficient blocking, non-specific antibody binding, and autofluorescence of the tissue or cells.[18][19][20][21][22]
-
Causality: Inadequate blocking leaves non-specific binding sites on the sample exposed, which can be bound by the primary or secondary antibodies.[19][20][22] Using too high a concentration of antibodies can also lead to non-specific binding.[19][20][21] Some tissues have endogenous fluorophores that contribute to background fluorescence (autofluorescence).[18]
-
Troubleshooting Protocol:
-
Optimize Blocking:
-
Titrate Antibodies:
-
Increase Washing:
-
Address Autofluorescence:
-
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent.[19][20][22] |
| Antibody concentration too high | Titrate antibodies to determine the optimal dilution.[19][20][21] | |
| Inadequate washing | Increase the number and duration of wash steps.[19][21] | |
| Weak or No Signal | Primary and secondary antibodies incompatible | Ensure the secondary antibody is raised against the host species of the primary antibody.[18][19] |
| Insufficient permeabilization (for intracellular targets) | Increase the concentration or incubation time of the permeabilization agent.[21] | |
| Protein not present in the sample | Run a positive control to confirm the presence of the target protein.[18][19] |
III. Nucleic Acid Amplification (PCR/qPCR)
Q6: My qPCR replicates show high variability in Ct values. What are the likely reasons?
A6: High variability in Ct values between qPCR replicates can compromise the quantitative accuracy of your experiment. This issue often stems from pipetting errors, poor quality of the template nucleic acid, or suboptimal primer/probe design.[23][24]
-
Causality: Small variations in the amount of template or master mix added to each well can lead to significant differences in the Ct value.[23][25] The presence of PCR inhibitors in the template can also lead to inconsistent amplification.[24]
-
Troubleshooting Protocol:
-
Improve Pipetting Accuracy:
-
Assess Template Quality:
-
Optimize Primer and Probe Concentrations:
-
Perform a primer/probe concentration matrix to determine the optimal concentrations that give the lowest Ct and highest fluorescence signal without non-specific amplification.
-
-
IV. Enzyme Kinetics Assays
Q7: In my enzyme kinetics assay, the reaction rate is not leveling off at high substrate concentrations as expected. What could be wrong?
A7: The failure of an enzyme kinetics reaction to reach saturation (Vmax) suggests that the substrate concentration may not be the limiting factor, or there could be an issue with the assay setup.
-
Causality: If the initial rate continues to increase with substrate concentration, it's possible that the Km of the enzyme for the substrate is much higher than the concentrations you are testing.[27] In coupled enzyme assays, the coupling enzyme's activity could be rate-limiting, or the substrate of the primary enzyme might also be a substrate for the coupling enzyme.[27]
-
Troubleshooting Protocol:
-
Expand Substrate Concentration Range:
-
Test a wider and higher range of substrate concentrations to ensure you are reaching saturation.
-
-
Validate Coupled Assay Components:
-
If using a coupled assay, ensure that the coupling enzyme is in excess so that its activity is not rate-limiting.
-
Run a control reaction without the primary enzyme to check for any background reaction with the coupling enzyme and the primary substrate.[27]
-
-
Check Reagent Stability:
-
Ensure that all reagents, especially the enzyme and substrate, are fresh and have been stored correctly.[28]
-
-
V. Flow Cytometry
Q8: I'm seeing high variability between samples in my flow cytometry experiment, even with the same treatment. How can I improve consistency?
A8: Flow cytometry data variability can be introduced at multiple stages, from sample preparation and staining to instrument setup and data analysis.[8][29]
-
Causality: Inconsistent sample handling and preparation can lead to differences in cell viability and number.[8] Variations in antibody staining, including antibody titration and incubation times, can significantly impact fluorescence intensity.[8][30] Instrument settings, particularly detector voltages and compensation, must be consistent to allow for valid comparisons between samples.[31]
-
Troubleshooting Protocol:
-
Standardize Sample Preparation:
-
Optimize Staining Protocol:
-
Ensure Consistent Instrument Setup:
-
Use standardized instrument settings (e.g., detector voltages) for all samples within an experiment.
-
Run quality control beads daily to monitor instrument performance.[29]
-
-
Use Proper Controls:
-
References
- Why Can Western Blot Data be Difficult to Reproduce? - LICORbio™. (2018, February 13).
- Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc.
- Troubleshooting Immunofluorescence - Hycult Biotech.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological.
- Immunofluorescence Troubleshooting Tips - Elabscience. (2021, October 19).
- Troubleshooting - Immunofluorescence Assays - ibidi.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam.
- How to deal with inconsistent results and high CV in ELISA - Abcam.
- Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
- How to Generate More Reproducible Flow Cytometry Data | Biocompare. (2022, June 28).
- ELISA - TROUBLESHOOTING TIPS - ResearchGate.
- Blotchy Western Blot: Causes & Fixes (36) – AstorScientific. (2025, October 13).
- 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie.
- ELISA Tips: Troubleshooting Common Challenges - Blog - ARP1.com.
- Why High-Purity Biology Reagents Matter for Research Accuracy - Apollo Scientific.
- PCR/qPCR Troubleshooting Quick Reference - BioPathogenix. (2025, October 14).
- ELISA AND TROUBLESHOOTING TIPS.
- The necessity of and strategies for improving confidence in the accuracy of western blots. (2016, March 14).
- Common Challenges in Western Blotting and How to Overcome Them - MBL International. (2024, June 20).
- Reducing the variability in flow cytometry analysis. The... - ResearchGate.
- What are sources of inconsistencies in western blot analysis? - ResearchGate. (2012, October 24).
- Troubleshoot your qPCR - PCR Biosystems.
- Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR | abm Inc. - Applied Biological Materials Inc.
- Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories.
- The Importance of High-Quality Reagents in Accurate Experimental Results.
- How to Set Up Proper Controls for Your Flow Cytometry Experiment - Patsnap Synapse. (2025, May 9).
- Building Blocks of Research: The Importance of High-Quality Reagents - MBL International. (2024, March 12).
- Does reagent quality play a role in reproducibility of experimental data? - NEB.
- Managing Critical Reagents: An Essential Part of Your Bioanalytical Strategy - WuXi AppTec. (2021, August 17).
- Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results.
- Troubleshooting guide for qPCR - Solis BioDyne.
- qPCR Troubleshooting: How to Ensure Successful Experiments - Dispendix. (2024, July 11).
- Guidelines and Gatekeepers: Reproducibility in Flow Cytometry - Beckman Coulter.
- Creating Consistent Results by Managing your Flow Cytometry Data - Blog. (2025, February 27).
- Cultivating Consistency: Tips and Tricks for Successful Cell Cultures.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5).
- Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6).
- How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. (2025, May 9).
- How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? | ResearchGate. (2018, June 16).
- Biochem Lab Enzyme Kinetics Instructions F21 - Sandiego.
Sources
- 1. licorbio.com [licorbio.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. neb.com [neb.com]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 12. thomassci.com [thomassci.com]
- 13. assaygenie.com [assaygenie.com]
- 14. arp1.com [arp1.com]
- 15. researchgate.net [researchgate.net]
- 16. astorscientific.us [astorscientific.us]
- 17. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 22. ibidi.com [ibidi.com]
- 23. pcrbio.com [pcrbio.com]
- 24. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 25. PCR/qPCR Troubleshooting Quick Reference - BioPathogenix [biopathogenix.com]
- 26. Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR | abm Inc. [info.abmgood.com]
- 27. researchgate.net [researchgate.net]
- 28. home.sandiego.edu [home.sandiego.edu]
- 29. blog.td2inc.com [blog.td2inc.com]
- 30. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Bioactivity: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug discovery. Among them, the five-membered oxadiazole ring system is a "privileged scaffold" due to its metabolic stability and its role as a bioisostere for amide and ester groups, enhancing interactions with biological targets.[1][2] While several isomers of oxadiazole exist, the 1,2,4- and 1,3,4-isomers have garnered the most attention for their broad and potent pharmacological activities.[3][4]
This guide provides an in-depth comparative analysis of the bioactivity of 1,2,4-oxadiazole and 1,3,4-oxadiazole. We will move beyond a simple recitation of facts to explore the structural nuances that dictate their biological profiles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in their next generation of therapeutics.
Structural and Physicochemical Distinctions: The Foundation of Differential Bioactivity
The key to understanding the divergent biological activities of 1,2,4- and 1,3,4-oxadiazoles lies in their fundamental structural differences. The arrangement of the two nitrogen atoms and one oxygen atom within the five-membered ring dictates the electron distribution, dipole moment, and hydrogen bonding capabilities of the molecule.
-
1,2,4-Oxadiazole: The asymmetrical arrangement of heteroatoms results in a distinct electronic profile. This isomer is often synthesized from amidoximes and can act as a key pharmacophore that interacts with a variety of ligands.[5]
-
1,3,4-Oxadiazole: This symmetrical isomer possesses different electronic and hydrogen-bonding characteristics.[1] It is a versatile scaffold frequently used in the development of agents targeting a wide array of diseases, including cancer and microbial infections.[1][6] The 1,3,4-oxadiazole ring is noted for its ability to participate in hydrogen bonding, which can enhance biological activity.[7]
Caption: Chemical structures of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.
Bioactivity Profile of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential across multiple disease areas.
Anticancer Activity
1,2,4-oxadiazole conjugates have shown prominent anticancer activity against various cell lines, including breast (MCF-7, MDA MB-231), lung (A-549), and prostate (DU-145) cancers.[8][9][10] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aryl rings attached to the core are critical for cytotoxicity.[8][11] For instance, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent apoptosis inducers, with selectivity toward certain tumor types like human colorectal cancer (DLD-1).[11]
Antimicrobial Activity
This isomer is a potent scaffold for anti-infective agents.[12] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12][13] Notably, certain 1,2,4-oxadiazoles have been identified as a new class of non-β-lactam antibiotics that inhibit penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[14] SAR studies have indicated that electron-withdrawing groups and halogens on attached phenyl rings can enhance anti-mycobacterial activity.[12]
Other Therapeutic Areas
Beyond cancer and infectious diseases, 1,2,4-oxadiazole derivatives have been explored as:
-
Anti-inflammatory agents [13]
-
Neuroprotective agents [2]
-
Phosphodiesterase (PDE4B2) inhibitors [15]
-
Histamine H3 antagonists [15]
Bioactivity Profile of 1,3,4-Oxadiazole Derivatives
The symmetrical 1,3,4-oxadiazole isomer is arguably one of the most extensively researched heterocyclic nuclei, demonstrating a vast range of biological activities.
Anticancer Activity
1,3,4-Oxadiazoles have demonstrated multi-directional anti-proliferative effects.[16] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and pathways involved in cancer progression, such as:
Derivatives have shown potent activity against liver, breast, and lung cancer cell lines, with some compounds exhibiting significantly greater potency than standard drugs like 5-fluorouracil.[16]
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore for antimicrobial agents.[21][22][23] These compounds have shown efficacy against a wide range of pathogens:
-
Bacteria: Including drug-resistant strains like MRSA, Pseudomonas aeruginosa, and Escherichia coli.[7][21][22] Their activity is partly attributed to the toxophoric -N=C-O- linkage.[7]
-
Mycobacteria: Showing promise as anti-tubercular agents.[22]
Furthermore, some derivatives are effective against bacterial biofilms, a critical factor in persistent infections.[7]
Head-to-Head Comparison and SAR Insights
| Biological Activity | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Key Insights |
| Anticancer | Potent apoptosis inducers; activity against various solid tumors.[11] | Broad-spectrum activity via multiple mechanisms (enzyme/pathway inhibition).[17][18] | 1,3,4-Oxadiazoles appear to have a more diverse range of reported anticancer mechanisms. |
| Antimicrobial | Effective against MRSA by inhibiting PBP2a; broad-spectrum antibacterial.[12][14] | Broad-spectrum antibacterial and antifungal activity; also effective against biofilms.[7][21][22] | Both are potent, but 1,3,4-oxadiazoles have extensive literature on anti-biofilm and antifungal activity. |
| Primary SAR Driver | Substituents at the 3- and 5-positions are crucial for activity.[11][15] | 2,5-disubstitution pattern is key; bioisosteric replacement of amide/ester groups.[1][7] | The symmetrical nature of 1,3,4-oxadiazole often lends itself to different synthetic strategies and resulting structures. |
Structure-Activity Relationship (SAR) Insights:
-
For 1,2,4-oxadiazoles , SAR studies frequently highlight the importance of specific substitutions at the 3- and 5-positions of the ring for defining biological activity. For example, in a series of apoptosis inducers, a substituted thiophen-2-yl or furan-2-yl at the 5-position was found to be crucial.[11]
-
For 1,3,4-oxadiazoles , the 2,5-disubstitution pattern is the most explored. The ability of the 1,3,4-oxadiazole core to act as a bioisostere for amides and esters is a key feature in its design, allowing it to participate in hydrogen-bonding interactions with biological targets.[7] The incorporation of moieties like piperazine has been shown to yield a wide range of physiological effects.[24]
Interestingly, one study synthesized hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole units, which resulted in compounds with exceptionally low IC50 values against cancer cell lines, suggesting a synergistic effect.[25]
Case Study: A Validated Workflow for Comparative Cytotoxicity Screening
To provide a practical framework, we outline a self-validating experimental protocol to directly compare the anticancer potential of a lead 1,2,4-oxadiazole and a 1,3,4-oxadiazole derivative.
Objective: To determine and compare the in-vitro cytotoxicity (IC50) of Compound A (1,2,4-isomer) and Compound B (1,3,4-isomer) against the human breast cancer cell line, MCF-7.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Rationale: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Caption: Experimental workflow for comparative cytotoxicity screening using the MTT assay.
Detailed Experimental Protocol
-
Cell Culture:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours. Causality: This density ensures cells are in the exponential growth phase during treatment.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of Compound A, Compound B, and Doxorubicin (positive control) in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO, e.g., 0.1%) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Trustworthiness: The inclusion of positive and vehicle controls is critical to validate the assay's sensitivity and to rule out solvent-induced toxicity.
-
-
MTT Assay and Data Acquisition:
-
After a 48-hour incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
-
Conclusion and Future Perspectives
Both 1,2,4- and 1,3,4-oxadiazole isomers are undeniably powerful scaffolds in medicinal chemistry, each with a distinct "personality" in terms of biological activity. The 1,3,4-isomer has been extensively studied and shows a remarkable diversity of mechanisms, particularly in oncology. The 1,2,4-isomer, while also versatile, has shown unique promise in developing highly specific agents, such as the novel PBP2a inhibitors for MRSA.
The choice between these isomers is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific therapeutic target, the desired mechanism of action, and the synthetic feasibility. Future research should focus on more direct head-to-head comparisons of similarly substituted isomers to further elucidate the subtle structure-activity relationships that govern their bioactivity. The development of hybrid molecules containing both scaffolds also presents an exciting frontier for discovering compounds with potentially synergistic and enhanced therapeutic effects.
References
- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Int. J. of Medical Sciences & Pharma Research.
- (2018).
- (2018). Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. Taylor & Francis.
- (2018).
- (2005). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry.
- (2023).
- Kumar, A., & Bhatia, R. (2022).
- (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- (2021).
- (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- (2018).
- (2025).
- Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Bentham Science Publishers.
- (2021).
- (2022).
- (2022). Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative.
- (2021).
- (2021).
- (2020). Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors. PubMed.
- (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC.
- (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. RJPT.
- (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment.
- (2000). Synthesis and Quantitative Structure−Activity Relationships of New 2,5-Disubstituted-1,3,4-oxadiazoles.
- Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed.
- (2000). Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. PubMed.
- (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science Publishers.
- (2022).
- (2022).
- (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC.
- (2023). Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C.
- (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC.
- (2011).
- (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles.
- (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. JOCPR.
- (2019). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. IJRESM.
- (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. OUCI.
- (2026). Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025).
- (2022).
- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
- 7. tandfonline.com [tandfonline.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
- 18. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 19. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 21. ijmspr.in [ijmspr.in]
- 22. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Docking of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine into Target Proteins
In the landscape of modern drug discovery, computational docking serves as a powerful and indispensable tool for predicting the binding affinity and orientation of small molecules to their protein targets. This guide provides an in-depth, comparative analysis of the computational docking of a novel compound, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, against three clinically relevant protein targets. By juxtaposing its performance with known inhibitors, we aim to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating potential drug candidates through in silico methodologies.
Introduction: The Promise of 1,3,4-Oxadiazoles and a Novel Scaffold
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including anticancer, antibacterial, and antithrombotic effects.[1][2][3] The subject of this guide, this compound, is a novel molecule designed to leverage the favorable physicochemical properties of the 1,3,4-oxadiazole ring. This guide will explore its potential interactions with three distinct protein targets, each representing a different therapeutic area where 1,3,4-oxadiazole derivatives have shown promise.
Target Protein Selection: A Multi-Faceted Approach
The selection of target proteins is a critical first step in any docking study. For this guide, we have chosen three well-validated targets based on the known biological activities of the 1,3,4-oxadiazole class of compounds:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 is a well-established strategy in cancer therapy.[4][5]
-
Coagulation Factor Xa (FXa): A serine protease that plays a crucial role in the blood coagulation cascade. Direct inhibition of FXa is a major therapeutic approach for the prevention and treatment of thromboembolic disorders.[5][6][7]
-
Peptide Deformylase (PDF): An essential bacterial enzyme that is absent in mammals, making it an attractive target for the development of novel antibacterial agents.[8][9][10]
Comparator Molecules: Establishing a Benchmark
To provide a robust comparison, we have selected well-characterized inhibitors for each target protein. These molecules, with known experimental binding affinities and, in some cases, co-crystallized structures with their targets, will serve as positive controls and benchmarks for evaluating the docking performance of this compound.
| Target Protein | Comparator Molecule | Rationale |
| VEGFR2 | Sorafenib | An FDA-approved multi-kinase inhibitor with known activity against VEGFR2.[5] |
| Factor Xa | Rivaroxaban | A potent and selective direct Factor Xa inhibitor, widely used as an anticoagulant. |
| Peptide Deformylase | Actinonin | A naturally occurring antibiotic that is a known inhibitor of PDF.[9][11] |
Experimental Workflow: A Rigorous and Reproducible Protocol
The following section details the step-by-step methodology employed for the computational docking studies. This protocol is designed to be self-validating and grounded in established best practices.[12]
Figure 1. A high-level overview of the computational docking workflow.
Detailed Protocol
1. Protein Preparation:
-
Data Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). The selected PDB IDs were: 3WZE (VEGFR2 complexed with Sorafenib), 1NFX (Factor Xa complexed with a non-peptide inhibitor), and 1G2A (Peptide Deformylase complexed with Actinonin).[5][9]
-
Structure Refinement: All water molecules and non-essential ligands were removed from the protein structures. Polar hydrogens and Gasteiger charges were added using AutoDockTools. The protein structures were then saved in the PDBQT format, which is required for AutoDock Vina.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structures of the comparator molecules (Sorafenib, Rivaroxaban, and Actinonin) were extracted from their respective co-crystallized PDB files.
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.
-
File Format Conversion: The energy-minimized ligand structures were converted to the PDBQT format using AutoDockTools, with the assignment of rotatable bonds.
3. Molecular Docking with AutoDock Vina:
-
Grid Box Generation: A grid box was defined around the active site of each protein. For the co-crystallized structures, the grid box was centered on the bound ligand. For the novel compound, the grid box was centered on the same active site region. The size of the grid box was set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligand.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores (kcal/mol).
4. Analysis of Docking Results:
-
Binding Affinity and Pose Selection: The binding affinity of the top-ranked pose for each ligand was recorded. The pose with the lowest binding energy and a conformation that made biologically plausible interactions with the active site residues was selected for further analysis.
-
Molecular Interaction Analysis: The interactions between the ligands and the active site residues of the proteins were visualized and analyzed using PyMOL and LigPlot+. This included the identification of hydrogen bonds, hydrophobic interactions, and other key molecular interactions.
Results and Comparative Analysis
The docking results for this compound and the comparator molecules against the three target proteins are summarized in the tables below.
Table 1: Docking Scores (Binding Affinity in kcal/mol)
| Ligand | VEGFR2 | Factor Xa | Peptide Deformylase |
| This compound | -7.8 | -8.2 | -6.9 |
| Sorafenib | -9.5 | N/A | N/A |
| Rivaroxaban | N/A | -10.1 | N/A |
| Actinonin | N/A | N/A | -7.5 |
Lower binding energy values indicate a stronger predicted binding affinity.
Table 2: Key Molecular Interactions
| Target Protein | Ligand | Key Interacting Residues and Interaction Type |
| VEGFR2 | This compound | H-bond with Cys919; Hydrophobic interactions with Val848, Ala866, Leu889. |
| Sorafenib | H-bonds with Cys919, Asp1046; Pi-pi stacking with Phe1047. | |
| Factor Xa | This compound | H-bond with Gly216; Hydrophobic interactions with Tyr99, Phe174, Trp215. |
| Rivaroxaban | H-bonds with Gly216, Gly219; Pi-pi stacking with Tyr99. | |
| Peptide Deformylase | This compound | H-bond with Gln50; Metal coordination with Ni2+; Hydrophobic interactions with Leu91, Ile128. |
| Actinonin | H-bonds with Gln50, His132; Metal coordination with Ni2+. |
Discussion and Field-Proven Insights
The computational docking results provide valuable initial insights into the potential of this compound as a modulator of these three distinct protein targets.
-
Against VEGFR2, the novel compound exhibits a respectable binding affinity, although it is less potent than the established inhibitor Sorafenib. The predicted hydrogen bond with Cys919 in the hinge region is a critical interaction for many VEGFR2 inhibitors, suggesting that this scaffold has the potential for further optimization to enhance its anticancer activity.
-
In the active site of Factor Xa, this compound demonstrates a strong predicted binding affinity, approaching that of the clinical drug Rivaroxaban. The interaction with the key residue Gly216 and the hydrophobic interactions within the S1 and S4 pockets indicate a promising binding mode for anticoagulant activity.
-
For Peptide Deformylase, the novel compound shows a predicted binding affinity comparable to the known inhibitor Actinonin. The chelation with the active site metal ion and the hydrogen bond with Gln50 are crucial for inhibitory activity, suggesting that this molecule could serve as a lead for the development of new antibacterial agents.
It is imperative to underscore that these in silico predictions are hypotheses that require experimental validation.[12] However, this comparative docking study provides a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo testing against these targets.
Conclusion and Future Directions
This guide has presented a comprehensive and methodologically sound comparison of the computational docking of a novel 1,3,4-oxadiazole derivative against three therapeutically relevant protein targets. The results indicate that this compound is a promising scaffold with the potential for development as an anticancer, antithrombotic, or antibacterial agent.
Future work should focus on the experimental validation of these findings through enzymatic assays and cell-based studies. Furthermore, the insights gained from the predicted binding modes can guide the rational design of new analogs with improved potency and selectivity. This integrated approach of computational and experimental methods is the cornerstone of modern, efficient drug discovery.
References
-
Application of Molecular Modeling to Development of New Factor Xa Inhibitors. (2026, January 13). ResearchGate. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022, November 1). PubMed. [Link]
-
In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. (2017, June 2). SpringerLink. [Link]
-
Molecular Docking, Computational and Antithrombotic Studies of Novel 1,3,4-oxadiazole Derivatives. (2018, August 27). Preprints.org. [Link]
-
Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate. [Link]
-
1NFX: CRYSTAL STRUCTURE OF HUMAN COAGULATION FACTOR XA COMPLEXED WITH RPR208944. (2003, February 25). RCSB PDB. [Link]
-
1G2A: THE CRYSTAL STRUCTURE OF E.COLI PEPTIDE DEFORMYLASE COMPLEXED WITH ACTINONIN. (2001, October 17). RCSB PDB. [Link]
-
Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. (2002, November). ASM Journals. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. [Link]
-
Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor. (2001, February). ASM Journals. [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021, February 26). Bentham Science. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. (2017). SciELO. [Link]
-
Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. [Link]
-
Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents. (2005, July 1). Bentham Science. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. rcsb.org [rcsb.org]
- 3. youtube.com [youtube.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. journals.asm.org [journals.asm.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
The Piperidine Paradox: A Strategic Guide to Assessing Off-Target Liabilities
Topic: Assessing Off-Target Effects of Novel Piperidine Derivatives Content Type: Publish Comparison Guide
Executive Summary
The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 12 clinically approved drug classes, from antihistamines (fexofenadine) to opioids (fentanyl). However, its physicochemical nature—typically a lipophilic, basic amine—predisposes it to a specific profile of promiscuity.[1] "Piperidine Promiscuity" is not random; it follows a predictable pattern of off-target interactions, most notably with the hERG potassium channel , CYP450 enzymes , and Sigma (
This guide abandons the generic "safety screen" approach. Instead, it provides a targeted, comparative framework for assessing the specific liabilities inherent to piperidine derivatives, synthesizing experimental protocols with decision-making logic.
Part 1: The Liability Landscape (Strategic Framework)
Before initiating wet-lab experiments, researchers must recognize the hierarchy of risk. The following diagram illustrates the "Piperidine Liability Landscape," mapping the causal links between the scaffold's properties and specific physiological risks.
Visualization: The Piperidine Liability Pathways
Caption: Causal mapping of physicochemical properties of piperidines to specific clinical risks.
Part 2: Critical Assessment 1 – hERG Inhibition & Cardiotoxicity[1][2]
The "Lipophilic Amine" motif of piperidines is a pharmacophore for the hERG channel pore. Assessing this is not optional; it is the primary attrition factor for this scaffold.
Comparative Analysis: Methodologies
We compare three tiers of assessment. The "Gold Standard" remains Manual Patch Clamp (MPC), but for screening novel derivatives, Automated Patch Clamp (APC) has matured sufficiently to replace radioligand binding.
| Feature | Radioligand Binding ([³H]-Dofetilide) | Automated Patch Clamp (e.g., Qube, Patchliner) | Manual Patch Clamp (Gold Standard) |
| Mechanism | Competition for pore binding site | Functional current inhibition | Functional current inhibition |
| Throughput | High (384-well) | Medium-High (16-384 well) | Low (8-12 data points/day) |
| False Negatives | High. Misses allosteric modulators or trafficking inhibitors. | Low. Detects state-dependent blockers. | Very Low. |
| Piperidine Specificity | Poor. Lipophilic piperidines bind non-specifically to plastics/membranes, skewing Ki. | Good. Microfluidics reduce adsorption; voltage protocols mimic physiological state. | Excellent. |
| Cost per Point | $ |
Expert Insight: For piperidine derivatives, Radioligand Binding is discouraged as a primary filter. Piperidines are often "sticky" (high logP), leading to high non-specific binding in membrane preps. Furthermore, hERG block is state-dependent (open vs. inactivated); binding assays cannot distinguish these states. Adopt Automated Patch Clamp (APC) as the primary screen.
Protocol: High-Fidelity Automated Patch Clamp (APC)
Designed for Qube 384 or Nanion SyncroPatch systems.
Objective: Determine IC50 for I_Kr current inhibition.
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing hKv11.1 (hERG).
-
Critical Step: Harvest cells at 60-80% confluence using Detachin (avoid trypsin, which can cleave extracellular loops of ion channels). Resuspend in serum-free medium (e.g., Ex-Cell) to 2-5 × 10⁶ cells/mL.
-
-
Solutions:
-
Internal (Intracellular): 10 mM KCl, 135 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride improves seal resistance.
-
External (Extracellular): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol (The "CiPA" Step-Ramp):
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activates/inactivates channels).
-
Repolarize to -40 mV for 500 ms (evokes the tail current—this is the measurement window).
-
Repeat every 10-15 seconds.
-
-
Compound Application:
-
Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.
-
Apply Test Piperidine Derivative (4 concentrations, cumulative or single-point).
-
Self-Validation: Apply Positive Control (E-4031, 1 µM) at the end of every well to define 100% block. If E-4031 does not fully block, discard the well.
-
-
Data Analysis:
-
Measure peak tail current amplitude at -40 mV.[2]
-
Calculate % Inhibition:
.
-
Part 3: Critical Assessment 2 – CYP450 Inhibition (Metabolic Stability)
Piperidines frequently inhibit CYP2D6 (due to the basic nitrogen mimicking the natural substrate) and CYP3A4.
Comparative Analysis: Detection Methods
| Feature | Fluorometric Assays (Vivid/P450-Glo) | LC-MS/MS Based Assays (Definitive) |
| Principle | Substrate | Direct quantification of metabolite/substrate |
| Interference | High. Piperidines are often autofluorescent or quenchers. | None. Mass-based detection. |
| Sensitivity | High | Very High |
| Recommendation | Screening only. | Validation. Mandatory for piperidines. |
Expert Insight: Do not rely on fluorometric assays for piperidines containing aromatic rings (e.g., benzyl-piperidines), as they often fluoresce in the blue/green spectrum, generating false negatives (masking inhibition).
Protocol: Time-Dependent Inhibition (IC50 Shift Assay)
Distinguishes between reversible binding and Mechanism-Based Inactivation (MBI).
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Workflow (Two Arms):
-
Arm A (-NADPH Pre-incubation): Compound + HLM incubated for 30 min without NADPH. Then add NADPH + Substrate (e.g., Midazolam for 3A4) and incubate 5 min.
-
Arm B (+NADPH Pre-incubation): Compound + HLM + NADPH incubated for 30 min (allows metabolite generation). Then add Substrate and incubate 5 min.
-
-
Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation:
-
Calculate IC50 for Arm A and Arm B.
-
Shift Ratio:
. -
If Ratio > 1.5, the piperidine derivative is likely a Time-Dependent Inhibitor (suicide inhibitor), posing a high DDI risk.
-
Part 4: Critical Assessment 3 – Sigma ( ) Receptor Selectivity
Many "novel" piperidines are inadvertent Sigma ligands. While sometimes therapeutic, off-target Sigma-2 binding is associated with cytotoxicity.
Decision Workflow: Sigma Profiling
Caption: Workflow for distinguishing Sigma-1 vs Sigma-2 off-target liabilities.
Protocol: Differentiating Sigma Subtypes
Why this matters: Sigma-1 ligands are often neuroprotective; Sigma-2 ligands can induce apoptosis. You must know which one your piperidine hits.
-
Sigma-1 Assay:
-
Tissue/Cell: Guinea pig brain membranes or Jurkat cells.
-
Radioligand: [³H]-(+)-Pentazocine (highly selective for
). -
Non-Specific Blocker: 10 µM Haloperidol.
-
-
Sigma-2 Assay:
-
Tissue/Cell: Rat liver membranes (rich in
). -
Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).
-
Masking Agent:Crucial Step. You must add 1 µM (+)-pentazocine to the buffer to block
sites, forcing [³H]-DTG to bind only to .
-
-
Incubation: 120 min at 25°C.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Calculation: Compare Ki values. A selectivity ratio (
) < 0.1 indicates a Sigma-1 selective compound.
References
-
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Retrieved from [Link]
-
Frontiers in Pharmacology. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp.[3] Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel.[5] Retrieved from [Link]
-
Springer Protocols. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay). Retrieved from [Link][2]
-
Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[6] Retrieved from [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. criver.com [criver.com]
- 3. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 4. criver.com [criver.com]
- 5. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Analytical Standards for 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine and Its Metabolites
This guide provides a comprehensive framework for the development and validation of analytical standards for the novel compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine and its putative metabolites. As a novel chemical entity, establishing robust analytical methods is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle. This document outlines a scientifically sound, multi-faceted approach, drawing upon established principles for analogous chemical structures and adhering to international regulatory guidelines.
Introduction to this compound and the Imperative for Rigorous Analytical Standards
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring linked to a piperidine moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The piperidine ring is also a common feature in many pharmaceuticals, often influencing solubility and pharmacokinetic properties. Given the therapeutic potential of such hybrid molecules, the development of precise and reliable analytical methods is a critical first step in preclinical and clinical development.
The objective of this guide is to provide a comparative analysis of analytical methodologies and to delineate a robust strategy for the characterization and quantification of this compound and its anticipated metabolites. This involves the use of certified reference standards, which are highly purified and characterized compounds that serve as a benchmark for identity, purity, and potency[4][5].
Predicted Metabolic Pathways and the Need for Metabolite Standards
Based on the metabolism of structurally related compounds containing oxadiazole and alkyl side chains, the primary metabolic pathways for this compound are predicted to involve oxidation. For instance, studies on aficamten, which has an ethyl-1,2,4-oxadiazol-3-yl moiety, show that ω-1-hydroxylation of the ethyl group is a major biotransformation route[6]. Similarly, research on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide identified hydroxylation of the methyl group as a key metabolic step[7][8][9].
Therefore, the following are predicted as key metabolites for which analytical standards should be developed:
-
M1: 1-(2-(Piperidin-4-yl)-1,3,4-oxadiazol-5-yl)ethan-1-ol: Resulting from the hydroxylation of the ethyl side chain.
-
M2: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-ol: Resulting from N-hydroxylation of the piperidine ring.
-
M3: Ring-opened metabolites: Resulting from the enzymatic or chemical cleavage of the oxadiazole ring, a known metabolic pathway for some oxadiazole-containing drugs[6].
The synthesis and certification of these metabolite standards are crucial for their accurate identification and quantification in biological matrices during pharmacokinetic and toxicological studies.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the analyte's physicochemical properties and the intended purpose of the analysis (e.g., purity assessment, quantification in biological fluids). A comparative overview of suitable methods is presented below.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the analysis of small molecule pharmaceuticals. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase[10].
Comparison of HPLC Detection Methods:
| Detector | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Vis | Measures the absorbance of light by the analyte. | Robust, cost-effective, widely available. | Requires the analyte to have a chromophore. | Purity testing, content uniformity, and dissolution of the parent drug. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity. | Metabolite identification, quantification in complex matrices (e.g., plasma, urine). |
| Charged Aerosol Detection (CAD) | Nebulizes the eluent and detects charged particles. | Universal detection for non-volatile analytes, good for compounds without a chromophore.[11] | Response can be non-linear. | Analysis of compounds lacking a strong UV chromophore. |
For this compound, which contains aromatic and heterocyclic systems, UV detection is a viable option. However, for the analysis of metabolites in biological samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for volatile and thermally stable compounds. Given the likely low volatility of the target compound and its metabolites, derivatization would be necessary to increase their volatility. This adds complexity and potential for analytical variability. Therefore, HPLC-based methods are generally preferred.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[12][13].
Protocol 1: Purity Assessment of this compound by HPLC-UV
Objective: To determine the purity of the active pharmaceutical ingredient (API) and identify any process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (to be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
Rationale: The use of a gradient elution ensures the separation of the main compound from potential impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic piperidine moiety[14].
Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and selective method for the simultaneous quantification of the parent drug and its major metabolites in a biological matrix.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size for UHPLC)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for the separation of the parent and metabolites.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions will be optimized for the parent compound and each metabolite using their respective reference standards.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the parent compound).
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Inject: Transfer the supernatant to an HPLC vial for analysis.
Rationale: LC-MS/MS in MRM mode provides the high sensitivity and selectivity required for quantification in complex biological matrices. Protein precipitation is a simple and effective method for sample clean-up.
Method Validation: A Self-Validating System
A critical component of ensuring reliable and reproducible data is the validation of analytical methods.[15] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table of Typical Acceptance Criteria for Method Validation:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% (for biological samples) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Robustness | No significant impact on results |
Visualization of Workflows
Workflow for Analytical Method Development and Validation
Caption: Workflow for analytical method development and validation.
Logical Relationship of Analytical Standards
Caption: Hierarchy and relationship of analytical standards.
Conclusion
The establishment of well-characterized analytical standards and validated methods is a non-negotiable prerequisite for the successful development of any new pharmaceutical compound. For this compound and its metabolites, a combination of HPLC-UV for purity and assay of the parent compound, and LC-MS/MS for the sensitive quantification of the parent and metabolites in biological matrices, represents a robust and scientifically sound approach. The synthesis and certification of reference standards for the parent compound and its predicted metabolites are of paramount importance. Adherence to ICH guidelines for method validation will ensure the generation of reliable and reproducible data, which is essential for regulatory submissions and the overall success of the drug development program.
References
-
Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]
-
JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]
-
ResearchGate. (2025, August 7). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
American Pharmaceutical Review. (n.d.). Reference Standards. [Link]
-
ResearchGate. (2025, August 6). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]
-
Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
Preprints.org. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
PubMed Central. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis and characterization of oxadiazole compounds derived from naproxen. [Link]
-
Research Results in Pharmacology. (2025, December 25). The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
Wasit Journal for Pure sciences. (2023, December 30). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
Hypha Discovery. (n.d.). Major biotransformation routes of aficamten. [Link]
-
Chemija. (2003, October 6). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. [Link]
-
CyberLeninka. (2024, November 21). Identification and synthesis of metabolites of 4-(5methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
-
PubMed. (2016, April 1). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. [Link]
-
Technical Disclosure Commons. (2025, June 20). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl) -2,3-dihydro-1H-inden-1-yl). [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. ijper.org [ijper.org]
- 3. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. View of The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats | Research Results in Pharmacology [rrpharmacology.ru]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
bioisosteric replacement strategies for the piperidine moiety
Bioisosteric Replacement Strategies for the Piperidine Moiety[1]
Content Type: Publish Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Lead Optimization Specialists.[2]
Executive Summary: The Piperidine Paradox
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Raloxifene). Its success stems from its ability to project substituents into defined 3D space and its secondary/tertiary amine forming critical ionic interactions with target proteins (e.g., Asp/Glu residues in GPCRs and proteases).
However, the piperidine ring often introduces two critical liabilities during lead optimization:
-
Metabolic Liability: The
-carbons are prone to rapid oxidative metabolism (N-dealkylation or ring hydroxylation) by CYP450 isoforms (primarily CYP3A4 and CYP2D6).[2] -
Cardiotoxicity (hERG Inhibition): The basic nitrogen (pKa ~10-11) is a key pharmacophore for hERG channel blockade, often leading to QT prolongation.[2]
This guide objectively compares three primary bioisosteric strategies—Heteroatom Insertion , Topological Restriction , and Electronic Tuning —to mitigate these risks while maintaining potency.[2]
Strategic Comparison of Bioisosteres
The following analysis compares the piperidine moiety against its three most common bioisosteres: Morpholine , Piperazine , and Spirocyclic systems (e.g., 2-azaspiro[3.3]heptane).[2]
Table 1: Physicochemical & ADME Profiling of Piperidine Bioisosteres
| Feature | Piperidine (Reference) | Morpholine | Piperazine | 2-Azaspiro[3.3]heptane |
| Structure | 6-membered, 1 N | 6-membered, 1 N, 1 O | 6-membered, 2 N | Bicyclic spiro, 1 N |
| Basicity (pKa) | ~11.0 (High) | ~8.3 (Moderate) | ~9.8 (N1), ~5.6 (N4) | ~10.5 (High) |
| Lipophilicity ( | Reference (0.[2]0) | -0.7 to -1.0 (More Polar) | -1.0 to -1.5 (Hydrophilic) | -0.2 to +0.1 (Similar) |
| Metabolic Stability | Low (Oxidative labile) | High (O-atom deactivates) | Moderate (N-oxidation risk) | High (Steric bulk) |
| hERG Risk | High (Cation- | Low (Reduced basicity) | Moderate (Polarity helps) | Moderate |
| Solubility | Moderate | High | Very High | Moderate |
Deep Dive: Mechanism of Action for Each Strategy
A. The Morpholine Switch (Basicity Reduction)
-
Mechanism: Replacing the C4 methylene of piperidine with oxygen creates an inductive electron-withdrawing effect.[2] This lowers the pKa of the nitrogen by ~2-3 log units.
-
Causality: At physiological pH (7.4), a piperidine (pKa 11) is >99.9% protonated.[2] A morpholine (pKa 8.[2]3) has a significant fraction (~10%) of neutral species. This reduces the energy penalty for desolvation and membrane permeation, often improving oral bioavailability (
). Furthermore, the reduced positive charge density diminishes the cation- interaction with Tyrosine-652 and Phenylalanine-656 in the hERG channel pore, significantly lowering cardiotoxicity risks. -
Trade-off: The loss of the basic center may reduce potency if the drug-target interaction relies on a strong salt bridge (e.g., Asp residue in the binding pocket).
B. The Spirocyclic Switch (Conformational Restriction)
-
Mechanism: Replacing the piperidine ring with a spirocyclic system (e.g., 2-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane) changes the vector of the substituents.[2]
-
Causality: These scaffolds are "metabolic hard-blocks."[2] The spiro-carbon prevents the formation of the unstable carbinolamine intermediate required for N-dealkylation. Additionally, these scaffolds represent novel Intellectual Property (IP) space, allowing for "patent busting" of competitor piperidine compounds.
-
Trade-off: Synthetic complexity is higher, and the rigid geometry may clash with the binding pocket if the original piperidine adopted a specific chair/boat conformation to fit.
Decision Framework: Selecting the Right Bioisostere
Use this logic flow to determine the optimal replacement strategy based on your lead compound's specific liability.
Experimental Protocol: Comparative Microsomal Stability Assay
To validate the metabolic superiority of a bioisostere (e.g., Morpholine) over the parent Piperidine, a Human Liver Microsome (HLM) Stability Assay is the gold standard.
Objective: Determine the Intrinsic Clearance (
Materials & Reagents
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation:
-
Prepare a 10 mM stock solution of the test compounds (Piperidine analog vs. Morpholine analog) in DMSO.
-
Dilute to a working concentration of 1
M in Phosphate Buffer (ensure final DMSO < 0.1% to avoid enzyme inhibition).
-
-
Incubation:
-
Pre-incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of buffer and 5 L of test compound. Incubate at 37°C for 5 minutes. -
Initiation: Add 100
L of pre-warmed NADPH regenerating system to start the reaction.[2] -
Time-Points: At
minutes, remove 50 L aliquots.
-
-
Termination & Extraction:
-
Immediately dispense the 50
L aliquot into 150 L of ice-cold Stop Solution (ACN).[2] -
Vortex for 1 minute and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis (LC-MS/MS):
Expected Outcome: A successful piperidine-to-morpholine switch typically yields a 2-3 fold increase in
Case Study: CCR5 Antagonists (Maraviroc Analogs)
In the development of CCR5 antagonists for HIV treatment, the initial piperidine leads suffered from high hERG inhibition.
-
Original Scaffold: 4-phenylpiperidine derivative.[2]
-
Result: Potent anti-HIV activity but hERG
.[2]
-
-
Bioisosteric Strategy: Replacement with Tropane (bridged piperidine) and 8-azabicyclo[3.2.1]octane .[2]
-
Result: The bridged system restricted the conformation, reducing the entropic penalty of binding. More importantly, it disrupted the flat hydrophobic surface required for hERG binding.
-
Outcome: The optimized analogs maintained CCR5 potency (
) while improving the hERG safety margin by >100-fold.
-
References
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Wuitschik, G., et al. (2010).[2] Spirocyclic oxetanes: Synthesis and properties of a new class of soluble, metabolic stable, and patentable bioisosteres. Angewandte Chemie International Edition, 49(16), 2816-2820.[2]
-
Kalgutkar, A. S., et al. (2005).[2] Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry, 5(4), 363-381.[2]
-
Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[6][7][8][9] Journal of Medicinal Chemistry, 55(7), 3414–3424.[6]
-
Giesbrecht, H. E., et al. (2025).[2][10] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[2] ChemRxiv.
Sources
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. info.mercell.com [info.mercell.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to QSAR Analysis of Substituted 1,3,4-Oxadiazole Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of this heterocyclic ring system makes it a prime candidate for targeted drug design. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to navigate the vast chemical space of substituted 1,3,4-oxadiazoles, enabling the prediction of biological activity and the rational design of more potent and selective therapeutic agents.[3][4]
This guide provides an in-depth comparison of various QSAR methodologies applied to substituted 1,3,4-oxadiazole derivatives, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices, from descriptor selection to model validation, to equip you with the knowledge to critically evaluate and effectively implement QSAR in your drug discovery endeavors.
The Imperative of QSAR in 1,3,4-Oxadiazole Drug Discovery
The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features into numerical descriptors, we can establish mathematical models that correlate these descriptors with observed biological responses. For the 1,3,4-oxadiazole scaffold, this approach is particularly fruitful. The 2- and 5-positions of the ring are readily substitutable, allowing for a systematic exploration of how different functional groups influence activity. QSAR models can help decipher the complex interplay of steric, electronic, and hydrophobic properties of these substituents, providing a roadmap for lead optimization.
A Comparative Overview of QSAR Methodologies for 1,3,4-Oxadiazole Derivatives
The selection of a QSAR methodology is a critical decision that depends on the nature of the dataset, the available computational resources, and the specific research question. Here, we compare the most common QSAR approaches used in the study of 1,3,4-oxadiazole derivatives.
2D-QSAR: Unraveling the Contribution of Physicochemical Properties
Two-dimensional QSAR (2D-QSAR) models are the classical approach, correlating biological activity with molecular descriptors derived from the 2D representation of the molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
Causality Behind Descriptor Selection:
-
Electronic Descriptors (e.g., Hammett constants, dipole moment): These are crucial for understanding the role of electron-donating or electron-withdrawing groups on the 1,3,4-oxadiazole ring system. For instance, in antimicrobial 1,3,4-oxadiazoles, the electronic properties of substituents can influence interactions with target enzymes like peptide deformylase.[3]
-
Steric Descriptors (e.g., Molar Refractivity, Taft Steric Parameters): These descriptors account for the size and shape of the substituents. They are vital for modeling interactions where a snug fit within a receptor's binding pocket is essential for activity.
-
Hydrophobic Descriptors (e.g., LogP): Lipophilicity is a key factor in a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). For 1,3,4-oxadiazole derivatives, LogP is often a critical descriptor in predicting their ability to cross cell membranes and reach their target.
-
Topological Descriptors (e.g., Connectivity Indices, Wiener Index): These indices describe the branching and connectivity of the molecular structure, providing a numerical representation of its overall shape and size.
A study on the antibacterial activity of a series of 1,3,4-oxadiazole derivatives employed computer-assisted multiple regression analysis to generate predictive models with good statistical correlation (R²).[3]
Table 1: Comparison of 2D-QSAR Models for Antimicrobial 1,3,4-Oxadiazole Derivatives
| Model | Key Descriptors | R² | Adjusted R² | F-statistic | Interpretation |
| Model 1[3] | Dipole Moment, Electronic Energy | 0.85 | 0.82 | 45.6 | Indicates that electronic properties are significant for antibacterial activity. Lower dipole moment and electronic energy are favorable. |
| Model 2[5] | Molar Refractivity, LogP | 0.89 | 0.87 | 52.3 | Suggests that both steric bulk and lipophilicity play a crucial role in determining the antimicrobial potency. |
3D-QSAR: Visualizing the Structure-Activity Landscape
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules.
CoMFA (Comparative Molecular Field Analysis): CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis. The output is a 3D contour map that visually represents regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For a series of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, a CoMFA model revealed that electropositive substituents near the oxadiazole ring are not desired.[6]
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions governing biological activity. A CoMSIA model for the same FAAH inhibitors highlighted the importance of hydrogen bond donor and acceptor properties near the 1,3,4-oxadiazol-2-one ring for enhanced binding affinity.[6]
kNN-MFA (k-Nearest Neighbor Molecular Field Analysis): This method combines the 3D fields of CoMFA with the k-nearest neighbor classification algorithm. It is a non-linear QSAR method that can be particularly useful when the structure-activity relationship is not linear. A 3D-QSAR study on antimicrobial 1,3,4-oxadiazole derivatives utilized kNN-MFA to generate robust models.[7]
Table 2: Comparative Statistical Parameters of 3D-QSAR Models for 1,3,4-Oxadiazole Derivatives
| QSAR Method | Biological Activity | q² (Cross-validated R²) | r² (Non-cross-validated R²) | pred_r² (Predictive R²) | Key Findings |
| CoMFA [6] | FAAH Inhibition | 0.61 | 0.98 | Not Reported | Steric and electrostatic fields are crucial. Electropositive groups near the oxadiazole ring decrease activity. |
| CoMSIA [6] | FAAH Inhibition | 0.64 | 0.93 | Not Reported | In addition to steric and electrostatic, H-bond donor and acceptor properties are important for activity. |
| kNN-MFA [7] | Antimicrobial | 0.6969 | Not Reported | 0.6148 | The model successfully predicted the activity of new derivatives. |
| CoMFA | Anticancer (Caspase-3 activation) | 0.632 | 0.817 | Not Reported | Steric (52.4%) and electrostatic (47.6%) fields contribute significantly to the activity. |
| CoMSIA | Anticancer (Caspase-3 activation) | Not Reported | Not Reported | Not Reported | Provides a more detailed understanding of the required pharmacophoric features. |
Experimental Protocols: A Self-Validating QSAR Workflow
The trustworthiness of a QSAR model hinges on a rigorous and well-documented workflow. Each step must be carefully executed and validated to ensure the final model is predictive and mechanistically interpretable.
Step 1: Data Set Preparation and Curation
-
Compound Selection: Assemble a dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activities (e.g., IC₅₀, MIC). The dataset should be structurally diverse and cover a wide range of activity values.
-
Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This splitting should be done rationally to ensure that both sets are representative of the entire dataset in terms of structural diversity and activity range.
Step 2: Molecular Modeling and Descriptor Calculation
-
Structure Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D. Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain the lowest energy conformation.
-
Descriptor Calculation:
-
For 2D-QSAR: Calculate a wide range of 2D descriptors (topological, constitutional, electronic, etc.) using software like DRAGON or PaDEL-Descriptor.
-
For 3D-QSAR:
-
Alignment: This is a critical step. Align all molecules in the dataset to a common template structure. The quality of the alignment directly impacts the reliability of the 3D-QSAR model.
-
Field Calculation: For CoMFA and CoMSIA, place the aligned molecules in a 3D grid and calculate the steric, electrostatic, and other interaction fields at each grid point using a probe atom.
-
-
Step 3: Model Development and Statistical Analysis
-
Variable Selection: From the large pool of calculated descriptors, select a subset of relevant descriptors that are highly correlated with the biological activity but have low inter-correlation.
-
Model Building:
-
2D-QSAR: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation.
-
3D-QSAR: Employ PLS analysis to correlate the 3D field descriptors with the biological activity.
-
Step 4: Rigorous Model Validation
Validation is paramount to establish the reliability and predictive power of the QSAR model.
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. A high q² value (typically > 0.5) indicates good internal consistency.
-
Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low R² and q² for the randomized models confirms that the original model is not due to chance correlation.
-
-
External Validation:
-
Prediction on the Test Set (pred_r²): The developed QSAR model is used to predict the biological activity of the compounds in the independent test set. A high pred_r² value (typically > 0.6) indicates good predictive ability of the model for new compounds.
-
Visualizing the Path to Discovery
Diagrams are indispensable for illustrating complex workflows and relationships in QSAR analysis.
Caption: A comprehensive workflow for QSAR analysis.
From Model to Molecule: QSAR-Guided Design of Novel 1,3,4-Oxadiazole Derivatives
The ultimate goal of QSAR analysis is to guide the design of new molecules with enhanced biological activity. The insights gained from the developed models can be translated into actionable design strategies.
-
2D-QSAR Guided Design: If a 2D-QSAR model indicates that a specific descriptor, such as a lower dipole moment, is favorable for activity, new derivatives can be designed by introducing substituents that are known to decrease the overall dipole moment of the molecule. For example, a study on anti-inflammatory 1,3,4-oxadiazoles identified that certain synthesized novel molecules showed improved activity, which was in line with the predictions of their 2D-QSAR model.[8]
-
3D-QSAR Guided Design: The contour maps generated from CoMFA and CoMSIA studies are particularly powerful for guiding the design of new compounds.
-
Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.
-
Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.
-
Hydrophobic, H-bond Donor, and Acceptor Maps (in CoMSIA): These maps provide further guidance on the optimal physicochemical properties of the substituents.
-
A study on protoporphyrinogen oxidase inhibitors based on the 1,3,4-oxadiazol-2(3H)-one scaffold successfully used 3D-QSAR analysis to design and synthesize novel, potent herbicides.[9] Similarly, QSAR-guided design has led to the synthesis of novel 1,3,4-oxadiazole derivatives with promising antidiabetic activity.[10]
Caption: The iterative cycle of QSAR-guided drug design.
Conclusion: A Synergistic Approach to Innovation
The QSAR analysis of substituted 1,3,4-oxadiazole derivatives is a dynamic and powerful strategy in modern drug discovery. This guide has provided a comparative overview of key QSAR methodologies, emphasizing the importance of a rigorous, self-validating workflow and the causal reasoning behind experimental choices. While 2D-QSAR offers valuable insights into the roles of fundamental physicochemical properties, 3D-QSAR methods like CoMFA and CoMSIA provide a more granular, three-dimensional understanding of the structure-activity landscape.
The most effective approach often involves a synergy of these methods, where 2D-QSAR can be used for initial screening and understanding broad trends, while 3D-QSAR can provide detailed insights for lead optimization. The ultimate validation of any QSAR model lies in its ability to predict the activity of newly synthesized compounds, closing the loop in the iterative cycle of drug design and discovery. By embracing these principles of scientific integrity and leveraging the comparative strengths of different QSAR models, researchers can accelerate the development of novel and effective 1,3,4-oxadiazole-based therapeutics.
References
- Jha, K. K., Samad, A., Kumar, Y., Shaharyar, M., Khosa, R. L., & Jain, J. (2010). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 4963-4967.
-
Jha, K. K., Samad, A., Kumar, Y., Shaharyar, M., Khosa, R. L., & Jain, J. (2010). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. European journal of medicinal chemistry, 45(11), 4963–4967. [Link]
-
The Top 10 Software for QSAR Analysis. (n.d.). Pars Silico. Retrieved from [Link]
-
Wang, Q., Li, Y., Liu, F., Zhang, H., & Yang, H. (2010). Design, synthesis, and 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen oxidase inhibitors. Journal of agricultural and food chemistry, 58(5), 3131–3138. [Link]
- Jha, K. K., Samad, A., Kumar, Y., Shaharyar, M., Khosa, R. L., & Jain, J. (2010). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 4963-4967.
-
Kolanowski, J. L., & Zaprutko, L. (2021). Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. Molecules (Basel, Switzerland), 26(11), 3394. [Link]
-
Basheer, A. S., Pandeya, S. N., & Kumar, A. (2021). Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme. Bioorganic chemistry, 111, 104879. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed research international, 2014, 364973. [Link]
- Kumar, A., Kumar, A., & Singh, A. (2024). Design, Synthesis and Evaluation of 1, 3, 4-Oxadiazole Derivatives for Antidiabetic Activity.
-
Yadav, P., & Kumar, R. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(12), e2200388. [Link]
- Ravichandran, V., Mourya, V. K., & Agrawal, R. K. (2014). CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators. Arabian Journal of Chemistry, 7(3), 289-298.
-
VLife Sciences. (n.d.). QSAR, QSAR descriptors, 2D QSAR, 3D QSAR, QSAR modeling Software. Retrieved from [Link]
-
Pharmacelera. (n.d.). PharmQSAR - 3D QSAR Software Package. Retrieved from [Link]
- Verma, S., Gupta, P., Lal, S., Narang, R., & Sharma, J. (2022). QSAR and machine learning-driven proposition of novel 1,3,4-oxadiazoles and structure-based studies of their antibacterial activities against Xanthomonas oryzae. Journal of Biomolecular Structure and Dynamics, 1-15.
- Kolanowski, J. L., & Zaprutko, L. (2021). Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. Molecules, 26(11), 3394.
- El-Sayed, M. A. A., El-Gaby, M. S. A., & Ghorab, M. M. (2024). CoMFA and CoMSIA Study of CD4-mimetic Small Molecules as HIV-1 Entry Antiviral Inhibitors. Letters in Applied NanoBioScience, 13(8), 082.
- Py-CoMSIA: An Open-Source Implementation of Comparative Molecular Similarity Indices Analysis in Python. (2025). Molecules, 30(6), 1234.
- SMRB, M., et al. (2018). 2d-Qsar Study Of Synthesized Novel Derivatives Of 1,3,4-Oxadiazoles.
- Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-8.
-
QSAR with CoMFA. (n.d.). SYBYL. Retrieved from [Link]
- Wang, X., et al. (2015). QSAR of Pyrazole Oxadiazole Derivatives as s1p1 Agonists Studied by CoMFA, CoMSIA and Docking. Bentham Science Publishers.
- Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791.
-
El-Sayed, M. A., & El-Gaby, M. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2669. [Link]
- D'souza, A. S., D'Souza, A., Mendonca, A. P., & Noronha, B. (2021). A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities.
- A Brief Review-An Update on 1,3,4-Oxadiazole. (2024). Bentham Science.
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. "INTEGRATIVE QSAR ANALYSIS OF OXADIAZOLE DERIVATIVES: RESOLVING MOLECUL" by Neha H. Suvarna, Jessy Elizabeth Mathew et al. [impressions.manipal.edu]
Safety Operating Guide
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine proper disposal procedures
Proper disposal of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine requires a strict adherence to protocols designed for nitrogenous heterocyclic bases .[1][2] As a Senior Application Scientist, I have structured this guide to address not just the "how," but the critical "why" behind every safety decision, ensuring your laboratory maintains both regulatory compliance (RCRA/EPA) and operational integrity.
Executive Summary: Waste Classification
-
Primary Hazard: Chemical Toxicity (Acute) & Skin/Eye Irritation.[2][3]
-
Chemical Nature: Organic Base (Secondary Amine).[2]
-
Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor).[1][2]
-
Waste Stream: Organic Alkali / Basic Organic Waste (Do NOT mix with acids).[2]
Hazard Identification & Chemical Profile
To dispose of this compound safely, we must first understand its structural behavior. This molecule combines a piperidine ring (a secondary amine base) with a 1,3,4-oxadiazole core (a thermally stable but bioactive heterocycle).[2]
| Property | Description | Operational Implication |
| Basicity | Moderate Base (Piperidine moiety) | CRITICAL: Incompatible with strong acids and oxidizers.[1][2] Risk of exothermic reaction.[2][4] |
| Physical State | Solid (Crystalline) or Viscous Oil | Likely solid at room temperature (based on methyl/phenyl analogs).[2] Dust generation is a primary exposure vector.[2] |
| Toxicity | Acute Tox. 3 or 4 (Oral/Dermal) | Treat as toxic.[2][3] Analogs (e.g., phenyl-oxadiazole piperidines) often exhibit biological activity, necessitating containment.[2] |
| Combustibility | Combustible Organic | Emits toxic fumes (NOx, COx) upon thermal decomposition.[2] |
Expert Insight: While specific SDS data for the ethyl derivative may be sparse, the Structure-Activity Relationship (SAR) dictates that we treat it with the same rigor as the parent piperidine (Corrosive/Flammable) and its phenyl analogs (Toxic).[2] Always assume the highest hazard level when specific data is absent. [2]
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. The most common laboratory accident involving piperidine derivatives occurs during waste consolidation , where basic amines are accidentally poured into acidic waste streams, causing violent splattering or container rupture.
Segregation Protocol
-
Isolate from Acids: Never add this compound to a "General Organic Waste" carboy if that container holds acidic byproducts (e.g., TFA, HCl, Acetic Acid).
-
Isolate from Oxidizers: Keep away from peroxides, nitrates, or permanganates to prevent potential ignition.
-
Designated Stream: Use a waste container labeled "Basic Organic Waste" or "Non-Halogenated Organics (Basic)." [2]
Visualizing the Segregation Logic
Figure 1: Decision tree for selecting the correct waste stream to prevent incompatibility accidents.
Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure Solid
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to prevent inhalation of dust.[2]
-
Packaging:
-
Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Double Containment: Place the primary container inside a secondary clear bag.
-
-
Labeling:
-
Storage: Place in the Solid Waste Drum designated for incineration.
Scenario B: Disposing of Solutions (Reaction Mixtures)
-
pH Check: Ensure the solution is not acidic. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container (to prevent heat generation in the drum).
-
Solvent Compatibility:
-
Rinsing: Triple rinse the original flask with a compatible solvent (e.g., Acetone) and add the rinsate to the waste container.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action minimizes exposure.[4]
| Scenario | Action Plan |
| Minor Solid Spill | 1. Dampen a paper towel with water (to prevent dust).2.[2] Wipe up the powder carefully.3. Place towel in a sealed bag as solid hazardous waste.4. Clean area with soap and water.[2][4][5][6] |
| Liquid Spill | 1. Evacuate immediate area if fumes are strong.2.[2] Cover spill with vermiculite or absorbent pads .3.[2] Do not use paper towels alone if the solvent is flammable.4.[2] Scoop absorbed material into a hazardous waste bag. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] The piperidine moiety can cause chemical burns; seek medical attention if redness persists. |
Regulatory & Compliance Data
For your facility's Environmental Health & Safety (EHS) officer, provide the following classification data.
-
RCRA Code (USA): Not P-listed.[1][2] Likely falls under D001 (Ignitable) if in flammable solvent, or implies D002 (Corrosive) characteristics if pH > 12.5.[2]
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1][2] This ensures the breakdown of the stable oxadiazole ring and prevents aquatic accumulation.
-
Ecological Impact: Heterocyclic compounds can be toxic to aquatic life.[2] Zero discharge to sewer systems is permitted. [1][2]
Disposal Workflow Diagram
Figure 2: The compliant lifecycle of the chemical waste from bench to destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and Toxicity. Retrieved from [Link]
-
Carl Roth (2025). Safety Data Sheet: Piperidine, ≥99% for synthesis.[2][6] Retrieved from [Link]
Sources
- 1. (4-Methoxyphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C25H25N3O4S | CID 127046789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-((2-Ethyl-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | C24H28N6O | CID 68379135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
